Product packaging for 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one(Cat. No.:CAS No. 1049672-77-6)

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Cat. No.: B1426240
CAS No.: 1049672-77-6
M. Wt: 135.12 g/mol
InChI Key: XCRKRGZMCITMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one (CAS 1049672-77-6) is a versatile nitrogen-containing bicyclic heterocycle of significant interest in pharmaceutical and agrochemical research . This scaffold is a core structural isomer within the pyrazolopyridine family, a class of compounds known for its strong resemblance to purine bases, which makes it a valuable isostere in drug design for targeting various enzymes and receptors . While specific biological data for this exact isomer is limited in the public domain, its closely related analogues, particularly pyrazolo[3,4-b]pyridines, have demonstrated a wide spectrum of pharmacological activities in scientific literature, serving as inspiration for its potential applications . These activities include investigated roles as kinase inhibitors, antimicrobial agents, and antioxidant compounds, highlighting the structural framework's utility in developing new therapeutic candidates . The compound's molecular formula is C6H5N3O, with a molecular weight of 135.12 g/mol . It should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1426240 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one CAS No. 1049672-77-6

Properties

IUPAC Name

1,6-dihydropyrazolo[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRKRGZMCITMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717641
Record name 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049672-77-6
Record name 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to purine bases, suggesting a wide range of potential biological activities. This guide details a rational and efficient synthetic pathway, starting from commercially available precursors, and provides a thorough analysis of the spectroscopic and analytical data required for unambiguous structural confirmation. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this promising heterocyclic core in their drug discovery endeavors.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

The fusion of pyrazole and pyridine rings creates a diverse family of heterocyclic compounds known as pyrazolopyridines. These scaffolds are of paramount importance in medicinal chemistry as they are considered purine bioisosteres, capable of interacting with a wide array of biological targets.[1] The pyrazolo[3,4-c]pyridine isomer, in particular, has garnered attention for its potential applications in the development of novel therapeutics. The introduction of a pyridinone moiety to this core structure, as in this compound, further enhances its drug-like properties by introducing a lactam functionality that can participate in crucial hydrogen bonding interactions with biological macromolecules. The exploration of synthetic routes to this and related structures is therefore a critical endeavor for the advancement of novel therapeutic agents.

Strategic Synthesis of this compound

The synthesis of the target molecule is approached through a multi-step sequence, commencing with the construction of a functionalized pyrazolo[3,4-c]pyridine scaffold, followed by the transformation of a substituent at the 5-position to the desired lactam. A robust and adaptable synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been recently reported, providing an excellent starting point for our proposed pathway.[2]

Synthesis_Workflow A 2-Amino-4-chloropyridine B 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B  i. NaNO₂, Ac₂O, DCE  (Diazotization and Acetylation) C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C  ii. NaOMe, MeOH  (Deacetylation) D This compound C->D  iii. Acid or Base Hydrolysis  (Lactam Formation) Reaction_Mechanism sub 5-Chloro-1H-pyrazolo[3,4-c]pyridine prod This compound sub->prod H₃O⁺ or OH⁻ (Nucleophilic Aromatic Substitution)

References

An In-Depth Technical Guide to the Biological Activity of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one scaffold represents a compelling heterocyclic system in modern medicinal chemistry. As a fused bicyclic structure, it integrates the pharmacologically significant pyrazole and pyridine rings, creating a privileged core for interaction with diverse biological targets. This guide provides a comprehensive exploration of the significant biological activities exhibited by derivatives of this scaffold, with a primary focus on their anticancer, antiviral, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and fused systems often provide a rigid conformational framework that can enhance binding affinity and selectivity for biological targets. The pyrazole ring is a well-established pharmacophore known for a wide array of biological functions, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2][3] When fused with a pyridine ring, the resulting pyrazolopyridine core gives rise to a class of compounds with significant therapeutic potential, particularly as inhibitors of key cellular enzymes like protein kinases.[4][5][6] The this compound scaffold, specifically, offers a unique arrangement of hydrogen bond donors and acceptors, alongside multiple sites for chemical modification, making it an attractive starting point for the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A predominant area of investigation for pyrazolopyridine derivatives is oncology. These compounds have consistently demonstrated potent activity against a range of human cancer cell lines, often by interfering with signaling pathways that are fundamental to tumor growth and survival.[7][8][9]

Mechanism of Action: Kinase Inhibition

Many pyrazolopyridine derivatives exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of protein kinases.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[11][12] Derivatives of the related 1H-Pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, inhibition of CDKs can halt cell cycle progression and induce apoptosis.[10]

  • Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in certain cancers, and potent ALK inhibitors have been developed from pyrazolopyridine scaffolds.[13]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling promotes tumor cell proliferation and survival; selective FGFR inhibitors based on a 1H-pyrazolo[3,4-b]pyridine core have shown significant antitumor activity.[14]

  • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and oncogenesis, and highly potent TBK1 inhibitors have been developed from the pyrazolopyridine class.[15]

The N(1)-H of the pyrazole ring often plays a crucial role, forming key hydrogen-bonding interactions within the hinge region of the kinase ATP-binding pocket, a common feature for this class of inhibitors.[10][14]

Signaling Pathway: Generic Kinase Cascade

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, ALK) Kinase1 Downstream Kinase 1 (e.g., TBK1) Receptor->Kinase1 Phosphorylation Pyrazolo_Inhibitor This compound Derivative Pyrazolo_Inhibitor->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation TF Transcription Factor Effector->TF Activation Gene Gene Expression TF->Gene Regulation Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to

Caption: Inhibition of a kinase signaling cascade by a pyrazolopyridinone derivative.

Data on Anticancer Activity

The following table summarizes representative data for pyrazolopyrimidine derivatives, a closely related scaffold, highlighting their potent anticancer activity against various human cancer cell lines.

Compound IDTarget Cell LineActivity MetricValue (µM)Reference
10e MCF-7 (Breast)IC₅₀11[7]
10d MCF-7 (Breast)IC₅₀12[7]
8b A-549 (Lung)IC₅₀2.9[9]
8b HEPG2 (Liver)IC₅₀2.6[9]
8b HCT-116 (Colon)IC₅₀2.3[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (DMSO at the highest concentration used) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7]

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antiviral Activity: Combating Viral Pathogens

The pyrazole nucleus is a constituent of several compounds with demonstrated antiviral properties.[17][18] Fused pyrazolopyridine systems have emerged as particularly potent agents against a range of viruses, including enteroviruses and herpesviruses.[19][20]

Mechanism of Action: Targeting Viral Proteins

The antiviral mechanism of pyrazolopyridine derivatives often involves the direct inhibition of essential viral proteins. A notable example is the targeting of the non-structural protein 2C of enteroviruses (e.g., EV-D68, EV-A71).[19] The 2C protein is a highly conserved ATPase and helicase that is critical for viral RNA replication and encapsidation. By inhibiting this protein, these compounds effectively shut down the viral life cycle within the host cell.[19]

Data on Antiviral Activity

The table below presents data for a class of pyrazolopyridine analogs, demonstrating their broad-spectrum activity against several non-polio enteroviruses.

Compound IDTarget VirusEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
7d EV-D68 (US/KY/14-18953)30>20>667[19]
7d EV-A71 (BrCr)50>20>400[19]
7d CVB3 (Nancy)40>20>500[19]
7a (Initial Hit) EV-D68 (US/KY/14-18953)16,70017710.6[19]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀ / EC₅₀

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a cornerstone of antiviral drug screening, evaluating a compound's ability to protect host cells from virus-induced death or morphological changes (cytopathic effects).[21][22]

Principle: In a productive viral infection, host cells are often killed, leading to observable CPE. An effective antiviral agent will prevent this process, leaving the cell monolayer intact. This protection can be quantified using a cell viability dye.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., RD cells for enteroviruses, Vero cells for herpesviruses) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.[19][20]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Prepare a viral stock at a concentration known to cause complete CPE within 3-5 days (e.g., 100 TCID₅₀).

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed immediately by the virus inoculum. Include the following controls:

    • Cell Control: Cells only (no virus, no compound).

    • Virus Control: Cells + Virus (no compound).

    • Toxicity Control: Cells + Compound (no virus).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ and monitor daily for the appearance of CPE using an inverted microscope.

  • Quantification of Viability: After the virus control wells show complete CPE (typically 72-96 hours post-infection), quantify cell viability. This is commonly done by adding a solution of Neutral Red dye or by using a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[21][22]

  • Data Acquisition: After staining and a wash/fixation step (for Neutral Red), lyse the cells and measure the optical density (OD) at ~540 nm. For luminescence assays, read the luminescent signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration: [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100.

    • Plot the percentage of protection against the log of compound concentration to determine the EC₅₀.

    • Separately, use the toxicity control wells to determine the CC₅₀.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window. A higher SI is desirable.

Workflow: CPE Inhibition Assay

CPE_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Quantification & Analysis A 1. Seed Host Cells in 96-well Plate C 3. Add Compound and Virus to Cell Monolayer A->C B 2. Prepare Compound Dilutions and Virus Inoculum B->C D 4. Incubate 72-96h C->D E 5. Observe for Cytopathic Effect (CPE) D->E F 6. Quantify Cell Viability (e.g., Neutral Red Stain) E->F G 7. Measure Optical Density or Luminescence F->G H 8. Calculate EC50, CC50, and Selectivity Index (SI) G->H

Caption: General workflow for an antiviral Cytopathic Effect (CPE) inhibition assay.

Advanced Protocols: Biochemical Kinase Inhibition Assay

To confirm direct target engagement for compounds acting as kinase inhibitors, a cell-free biochemical assay is essential. This provides a clean system to measure the direct inhibition of enzyme activity without the complexities of a cellular environment.

Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare the recombinant kinase of interest, the specific kinase substrate peptide, and ATP at optimal concentrations (typically determined empirically).

    • Create a serial dilution of the this compound inhibitor in DMSO.

  • Kinase Reaction Setup (96- or 384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the initial amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for direct kinase inhibition.[23]

Conclusion and Future Directions

The this compound scaffold and its broader pyrazolopyridine family represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy as potent inhibitors of protein kinases makes them particularly relevant for the development of new anticancer therapies. Furthermore, their capacity to inhibit essential viral proteins opens avenues for creating novel broad-spectrum antiviral agents.

Future research should focus on:

  • Structure-Based Design: Utilizing X-ray crystallography of inhibitors bound to their target enzymes to guide the design of next-generation compounds with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, translating potent in vitro activity into in vivo efficacy.

  • Exploration of New Targets: Screening diverse libraries of these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

By leveraging the robust screening funnels and detailed protocols outlined in this guide, researchers can effectively evaluate and advance this compound derivatives from initial hits to validated lead compounds with significant therapeutic potential.

References

The 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-c]pyridin-5(6H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This guide provides a comprehensive technical overview of this privileged scaffold, detailing its synthesis, structure-activity relationships (SAR), and its successful application in the development of potent and selective inhibitors for key enzyme families, including kinases and phosphodiesterases. We will explore the causal rationale behind experimental designs, present detailed protocols, and offer field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

The pyrazolopyridine class of fused heterocycles has emerged as a cornerstone in modern drug discovery, with the this compound scaffold standing out for its unique combination of structural rigidity, synthetic tractability, and diverse biological activity.[1] Its inherent ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal framework for the design of targeted therapeutics. This guide will delve into the intricacies of this scaffold, providing a robust foundation for its application in medicinal chemistry programs.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes, often starting from readily available aminopyrazole precursors. The choice of synthetic strategy is dictated by the desired substitution pattern, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

General Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound scaffold involves the condensation of a 5-aminopyrazole-4-carboxylate with a suitable cyclizing agent. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of a this compound Derivative

  • Step 1: Condensation and Cyclization. To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add formamide (excess, ~10 eq).

  • Step 2: Heating. Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification. Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a suitable solvent like ethanol or diethyl ether to remove residual diphenyl ether and unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Vectorial Functionalization for SAR Studies

The ability to selectively introduce substituents at various positions of the this compound scaffold is crucial for optimizing its biological activity. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enable the precise installation of a wide range of functional groups.[2]

Caption: Key positions for functionalization on the this compound scaffold.

Therapeutic Applications: Targeting Key Enzyme Families

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of several key enzyme families implicated in a range of diseases, from cancer to inflammatory disorders.

Kinase Inhibition: A Privileged Scaffold for Oncology

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound core has been successfully employed in the design of inhibitors for several important kinases.

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Constitutive activation of this pathway is a common feature of many cancers, making ERK a compelling therapeutic target. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold, a close isomer of the topic of this guide, have shown promise as potent ERK inhibitors.

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Inhibitor Pyrazolopyridinone Inhibitor Inhibitor->ERK

Caption: The ERK/MAPK signaling pathway and the point of intervention by pyrazolopyridinone inhibitors.

Table 1: Representative Pyrazolopyridine-based Kinase Inhibitors and their Biological Activity

Compound IDTarget KinaseIC50 (nM)Cell-based ActivityReference
TBK1i-15y TBK10.2Antiproliferative effect on A172, U87MG, A375, A2058, and Panc0504 cell lines[3]
MRT67307 TBK119Suppressive activity on TBK1[3]

Note: Data for closely related pyrazolopyridine isomers are included to illustrate the potential of the broader scaffold family.

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting specific PDEs, it is possible to modulate a wide range of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling. The this compound scaffold has been instrumental in the development of inhibitors for several PDE families.

PDE4 is a key regulator of cAMP in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators. This mechanism of action has made PDE4 a prime target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

PDE_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP 5'-AMP PDE4->AMP Inflammation Reduced Inflammation PKA->Inflammation Inhibitor Pyrazolopyridinone Inhibitor Inhibitor->PDE4

Caption: The cAMP signaling pathway and the role of PDE4 inhibitors.

Table 2: Representative Pyrazolopyridinone-based PDE Inhibitors and their Biological Activity

Compound IDTarget PDEIC50 (nM)Therapeutic AreaReference
Tofimilast PDE4Potent (specific value not disclosed)COPD, Asthma[4][5]
Ronomilast PDE43Pulmonary Diseases

Note: Tofimilast is based on a tricyclic core derived from the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series.

Physicochemical and DMPK Properties: Considerations for Drug Development

Beyond potent biological activity, a successful drug candidate must possess favorable physicochemical and drug metabolism and pharmacokinetic (DMPK) properties. The this compound scaffold offers a solid starting point for optimization in this regard.

Table 3: Physicochemical Properties of the Parent 1H-Pyrazolo[3,4-c]pyridine Scaffold

PropertyValueData Source
Molecular Formula C6H5N3PubChem
Molecular Weight 119.12 g/mol PubChem
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Topological Polar Surface Area 41.6 ŲPubChem

Data for the unsubstituted 1H-pyrazolo[3,4-c]pyridine core.[6]

The DMPK profile of pyrazolopyrimidine derivatives, which are structurally similar to pyrazolopyridinones, has been studied, revealing that metabolism often occurs via cytochrome P450 enzymes, particularly the CYP3A family.[7] This knowledge is crucial for anticipating potential drug-drug interactions and for designing analogs with improved metabolic stability.

Case Study: Tofimilast - A Clinical Candidate for COPD

Tofimilast is a potent PDE4 inhibitor that emerged from a medicinal chemistry program focused on the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold.[5] While its development was ultimately discontinued, the story of Tofimilast provides valuable insights into the potential and the challenges of developing drugs based on this core structure. It progressed to Phase II clinical trials for COPD and asthma, demonstrating the scaffold's ability to yield compounds with clinical potential.[4]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to generate potent and selective modulators of key biological targets, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on expanding the diversity of substituents on this core, exploring new therapeutic applications, and further optimizing the DMPK properties of drug candidates. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly continue to empower the development of the next generation of targeted medicines.

References

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Analogs

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic discovery of novel therapeutic agents based on the privileged this compound scaffold. We will move beyond simple procedural lists to explore the underlying scientific rationale, establish self-validating experimental systems, and ground our discussion in authoritative literature.

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, often acting as an antagonist in key biological processes.[1] This mimicry makes the scaffold a cornerstone in the design of kinase inhibitors, which target the ATP-binding site of enzymes crucial for cell signaling and proliferation.[2][3]

The broader pyrazole scaffold is a component of numerous FDA-approved drugs, highlighting its metabolic stability and favorable pharmacological properties.[4][5] Fused pyrazole systems, including pyrazolopyrimidines and various pyrazolopyridine isomers, have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[6][7][8][9] Specifically, different isomers have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Poly(ADP-ribose) polymerase (PARP), validating the therapeutic potential of this structural class.[10][11][12]

This guide will focus specifically on the This compound core, a less explored but highly promising isomer for developing novel therapeutics.

Rationale for Core Scaffold Selection and Target Engagement

The selection of the this compound scaffold is deliberate. The embedded lactam (pyridinone) functionality introduces a key hydrogen bond donor/acceptor site, which can be critical for anchoring ligands within a target's active site, a feature successfully exploited in many kinase inhibitors. The overall architecture serves as a rigid and planar framework, which is advantageous for achieving high binding affinity and selectivity.

While this specific core has been investigated as a GPR119 agonist for type 2 diabetes, its structural alerts point towards broader applicability, particularly in oncology.[13] Many kinase inhibitors utilize a bicyclic hinge-binding moiety.[2] The pyrazolopyridine core is an excellent bioisostere for the adenine group of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase domains.[2][3] Therefore, a primary discovery strategy is to screen a library of novel analogs against a panel of therapeutically relevant kinases, such as CDKs, which are frequently dysregulated in cancer.[14][15]

Synthetic Strategy: A Validated Pathway to the Core Scaffold

The synthesis of this compound analogs requires a robust and flexible chemical route that allows for diversification at key positions to explore the structure-activity relationship (SAR). The general strategy involves the construction of a substituted pyrazole precursor followed by cyclization to form the fused pyridinone ring.

Diagram: General Synthetic Workflow

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Pyridinone Ring Formation cluster_2 Part 3: Analog Diversification A Starting Materials (e.g., β-ketoesters, hydrazines) B Condensation Reaction (Knorr Pyrazole Synthesis) A->B C Functionalized Pyrazole Intermediate (e.g., 5-aminopyrazole-4-carboxylate) B->C E Gould-Jacobs Reaction (Cyclization & Aromatization) C->E D Cyclization Precursor (e.g., Diethyl ethoxymethylenemalonate) D->E F This compound Core E->F G N-Alkylation/Arylation (Position 1 or 6) F->G H Suzuki/Buchwald Coupling (Position 3 or 4 if functionalized) F->H I Final Analogs G->I H->I

Caption: A modular three-part synthetic workflow for novel analog generation.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a lead compound, identified as Compound 24 in a study targeting GPR119, which serves as an excellent template for further modification.[13]

Step 1: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired functionalized pyrazole.

    • Causality: This is a classic Dimroth rearrangement approach. The initial condensation forms an intermediate which cyclizes to the aminopyrazole. Using ethanol as a solvent facilitates the reaction and allows for easy product isolation via precipitation.

Step 2: Formation of the Pyrazolopyridinone Core

  • Suspend the aminopyrazole from Step 1 (1.0 eq) in diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-45 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry. This yields the 1-(pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5(6H)-one core.

    • Causality: This high-temperature cyclization is a variation of the Gould-Jacobs reaction, where the ester and amino groups condense to form the pyridinone ring. Diphenyl ether is used as a high-boiling, inert solvent necessary to achieve the required reaction temperature.

Step 3: N-Alkylation to Introduce the Sidechain

  • Suspend the pyrazolopyridinone core (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).

  • Add the desired alkylating agent, for example, 4-(2-chloroethyl)morpholine (1.2 eq).

  • Heat the mixture to 80 °C for 2-4 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the final analog.

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ acts as a base to deprotonate the pyridinone nitrogen, forming a nucleophile that attacks the alkyl halide. This step is crucial for installing moieties that can modulate solubility, cell permeability, and target engagement.

Biological Evaluation: A Tiered Screening Approach

A logical, tiered workflow ensures that resources are focused on the most promising compounds. The initial goal is to identify "hits" with significant activity, which are then subjected to more rigorous secondary and mechanistic assays.

Diagram: Biological Evaluation Workflow

G A Primary Screening: Cell Viability Assay (MTT/CCK-8) B Hit Identification (e.g., GI50 < 10 µM) A->B C Secondary Screening: Kinase Inhibition Panel (e.g., CDK2/9) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction (Annexin V / AO-EB Staining) D->F G Target Engagement (Western Blot for p-Rb) D->G H Lead Optimization G->H

Caption: Tiered workflow for identifying and characterizing active compounds.

Protocol 1: Primary Cell Viability Assay (MTT)

This assay provides a quantitative measure of a compound's effect on cell proliferation and is a robust method for initial screening.[16][17]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[18][19] Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.[14][18]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a known substrate (e.g., Histone H1), and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant active CDK2/Cyclin E enzyme to initiate the reaction.

  • ATP Addition: Add ATP (spiked with ³³P-ATP) to the mixture to start the phosphorylation reaction. Incubate at 30 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated ³³P-ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50% compared to the vehicle control.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the core scaffold is essential to improve potency, selectivity, and drug-like properties. The data below is a representative summary based on common findings for related pyrazolopyridine kinase inhibitors.[2][10][14]

Compound IDR¹ (at N1)R³ (at C3)R⁶ (at N6)CDK2 IC₅₀ (µM)[14][18]HCT-116 GI₅₀ (µM)[19]
Core HHH> 50> 50
A-1 PhenylMethylH5.212.5
A-2 4-Cl-PhenylMethylH1.84.3
A-3 PhenylCF₃H25.138.0
B-1 PhenylMethylMethyl4.911.8
B-2 PhenylMethyl(2-morpholino)ethyl0.451.1
B-3 4-Cl-PhenylMethyl(2-morpholino)ethyl0.09 0.21

SAR Insights:

  • N1-Substitution: Aromatic substituents at the N1 position are generally favorable for activity. Electron-withdrawing groups, such as chlorine on the phenyl ring (A-2 vs. A-1), often enhance potency, likely by modulating the electronics of the pyrazole ring for better target interaction.[2]

  • C3-Substitution: Small, non-polar groups like methyl at C3 are well-tolerated (A-1). Bulky or strongly electron-withdrawing groups like trifluoromethyl (A-3) can be detrimental, possibly due to steric hindrance in the ATP-binding pocket.

  • N6-Substitution: This position is a critical vector for optimization. The unsubstituted pyridinone (A-1) has modest activity. Adding a solubilizing sidechain, such as a morpholinoethyl group (B-2), dramatically improves both enzymatic and cellular potency.[13] This is a common strategy to improve pharmacokinetic properties and engage with solvent-exposed regions of the target protein.

  • Synergy: The combination of optimal substituents at multiple positions (B-3) leads to a synergistic improvement in activity, yielding a potent lead candidate.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic routes are modular, allowing for extensive SAR exploration. The tiered biological evaluation workflow provides a clear and efficient path from initial hit identification to mechanistic understanding and lead optimization.

Future efforts should focus on expanding the diversity of substituents at the N1 and N6 positions to further enhance potency and selectivity. In vivo pharmacokinetic and efficacy studies in relevant animal models will be the critical next step to validate the therapeutic potential of lead compounds derived from this promising scaffold.[20]

References

A Technical Guide to the Spectroscopic Analysis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridinone Core

The 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one scaffold represents a privileged heterocyclic system in modern medicinal chemistry and drug discovery. As a bioisostere of purine, this core is integral to the design of molecules that modulate the activity of key biological targets, particularly kinases and phosphodiesterases.[1] Its rigid, planar structure provides a well-defined framework for orienting substituents to interact with protein active sites, making it a cornerstone for developing novel therapeutics. The precise structural elucidation of any new analogue is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous characterization.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the spectroscopic analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently verify the structure and purity of this important heterocyclic compound.

Workflow for Spectroscopic Characterization

A logical and systematic workflow ensures that all structural aspects of the molecule are confirmed. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups. Nuclear magnetic resonance spectroscopy provides the detailed atom connectivity and stereochemistry, while UV-Vis spectroscopy confirms the nature of the chromophore.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Compound Synthesized This compound MS Mass Spectrometry (HRMS) Compound->MS Confirm M.W. IR Infrared Spectroscopy (FTIR) MS->IR Identify Func. Groups Structure Structure Elucidated & Purity Confirmed MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Determine Connectivity IR->Structure UV UV-Vis Spectroscopy NMR->UV Analyze Chromophore NMR->Structure UV->Structure

Caption: Overall workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized numbering system for the this compound core is essential.

Caption: Structure of this compound with atom numbering.

Experimental Protocol (¹H and ¹³C NMR)

A standardized protocol ensures reproducibility and high-quality data.[2][3][4][5][6]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[4] DMSO-d₆ is often preferred for this scaffold due to its ability to dissolve polar compounds and to avoid exchange of the N-H protons.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Tube Handling: Clean the outside of the NMR tube with a tissue dampened with isopropanol to remove any dust or fingerprints.[4] Place the tube in a spinner and use a depth gauge to ensure correct positioning.

  • Spectrometer Setup: Insert the sample into the spectrometer. The experiment typically involves three key steps:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

    • Tuning and Matching: The probe is tuned to the specific nucleus (¹H or ¹³C) to maximize signal sensitivity.

    • Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to achieve sharp, symmetrical peaks.[4]

  • Data Acquisition: Acquire the 1D proton spectrum first, followed by the 1D carbon spectrum. Standard 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) should be run to confirm assignments.

  • Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like TMS.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The expected ¹H NMR spectrum will show distinct signals for the two N-H protons and the three aromatic C-H protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen atoms.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
N1-H ~13.5 - 14.5broad singlet1HPyrazole N-H proton, deshielded by aromaticity and potential H-bonding.
N6-H ~11.0 - 12.0broad singlet1HLactam N-H proton, deshielded by the adjacent carbonyl group.
C3-H ~8.0 - 8.3singlet1HPyrazole C-H, adjacent to two nitrogen atoms, resulting in a downfield shift.
C4-H ~7.6 - 7.8doublet1HPyridine C-H, ortho to the electron-withdrawing lactam carbonyl. Coupled to H7.
C7-H ~6.5 - 6.7doublet1HPyridine C-H, deshielded by the adjacent nitrogen (N6) but less so than H4. Coupled to H4.

Note: These are predicted values based on general principles and data from similar heterocyclic systems. Actual values may vary.[7][8][9]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the heterocyclic core.

Carbon Assignment Predicted δ (ppm) Rationale
C5 (C=O)~158 - 162Carbonyl carbon of the lactam, significantly deshielded.[10]
C7a (C-N)~145 - 150Quaternary carbon at the fusion of the two rings, bonded to nitrogen.
C3 (C-H)~135 - 140Pyrazole C-H, adjacent to two nitrogen atoms.
C3a (C-N)~130 - 135Quaternary carbon at the pyrazole ring fusion.
C4 (C-H)~120 - 125Pyridine C-H, influenced by the adjacent lactam functionality.
C7 (C-H)~105 - 110Pyridine C-H, shielded relative to other aromatic carbons.

Note: These are predicted values. Quaternary carbon signals (C7a, C3a) are expected to be of lower intensity.[11][12][13]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, primarily the N-H and C=O bonds of the lactam ring.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the most common and convenient method for solid samples, requiring minimal preparation.[14][15]

  • Background Spectrum: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[16][17] This corrects for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[16]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[17][18]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Expected IR Absorption Bands

The IR spectrum provides a distinct fingerprint for the this compound molecule.

Frequency (cm⁻¹) Intensity Vibration Functional Group Assignment
~3200 - 3050Medium, BroadN-H stretchOverlapping signals from the pyrazole (N1-H) and lactam (N6-H) groups, often broadened by hydrogen bonding.[19][20]
~3100 - 3000Medium-WeakC-H stretch (aromatic)Signals from the C-H bonds on the pyrazole and pyridine rings.
~1670 - 1650 Strong, Sharp C=O stretch Characteristic and intense absorption for the cyclic amide (γ-lactam) carbonyl group. [21][22][23]
~1610 - 1580MediumC=N, C=C stretchAromatic ring stretching vibrations from both the pyrazole and pyridine rings.
~1550MediumN-H bendBending vibration associated with the secondary amide (lactam) N-H.[22]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental formula of the compound, serving as the first crucial checkpoint in its identification. High-Resolution Mass Spectrometry (HRMS) is essential for this purpose.

Experimental Protocol (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule.[24][25]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy (typically < 5 ppm).[24]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).[24][25]

  • Data Analysis: Determine the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Expected Mass Spectrum Data
Property Value
Molecular Formula C₆H₅N₃O
Monoisotopic Mass 135.0433 g/mol
Observed Ion (ESI+) [M+H]⁺
Expected Exact Mass 136.0511 m/z

The fragmentation pattern in electron impact (EI) or collision-induced dissociation (CID) experiments can provide further structural confirmation. Expected fragmentation pathways for pyrazole-containing heterocycles often involve the loss of stable neutral molecules like HCN (27 Da) or CO (28 Da).[26][27][28]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system (the chromophore) within the molecule. The fused aromatic rings constitute a chromophore that absorbs light in the UV region.[29]

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar (µM) range is typical.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Absorption

The conjugated system of this compound is expected to exhibit strong absorption in the UV region. The presence of heteroatoms and the carbonyl group influences the electronic transitions.

Expected λmax (nm) Transition Type Rationale
~220 - 250 nmπ → πHigh-energy transition associated with the aromatic π-system.
~280 - 320 nmπ → π / n → π*Lower-energy transition involving the extended conjugation of the fused rings and non-bonding electrons on oxygen and nitrogen.[30][31][32][33]

The exact λmax and molar absorptivity (ε) are sensitive to the solvent environment. An increase in conjugation generally leads to a bathochromic (red) shift to longer wavelengths.[31]

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy identifies the critical lactam functional group. UV-Vis spectroscopy characterizes the conjugated electronic system. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous, atom-by-atom map of the molecular structure. By following the detailed protocols and understanding the principles of data interpretation outlined in this guide, researchers can ensure the identity and purity of their target compound, a critical step in the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one , a heterocyclic compound of growing interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and theoretical predictions to offer a robust and insightful resource for researchers.

Introduction: The Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in drug discovery.[1] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][3][4][5] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents, underscoring the therapeutic potential of this chemical class.[6][7] this compound, a specific lactam derivative, is a valuable building block for the synthesis of more complex molecules with tailored biological functions.[6]

Molecular Structure and Isomerism

The core structure of this compound (CAS No. 1049672-77-6) is a bicyclic heteroaromatic system. A key feature of this molecule is the potential for tautomerism, a form of constitutional isomerism where the molecule exists in two or more forms that are readily interconvertible.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of the 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Pyrazolopyridine Core in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on privileged scaffolds that offer a foundation for the development of potent and selective modulators of biological targets. Among these, the pyrazolopyridine nucleus, a heterocyclic system born from the fusion of pyrazole and pyridine rings, has garnered considerable attention. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological macromolecules, making it a fertile ground for drug discovery. This guide delves into the therapeutic potential of a specific, yet highly promising, pyrazolopyridine derivative: the 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one scaffold. Our focus will be to illuminate its validated and potential therapeutic targets, underpinned by a rigorous examination of the available scientific evidence and methodologies for its investigation.

GPR119 Agonism: A Prime Therapeutic Target for Type 2 Diabetes Mellitus

A significant breakthrough in the therapeutic application of the 1H-Pyrazolo[3,4-c]pyridine scaffold has been the discovery of potent agonists for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis. Its activation offers a dual mechanism of action for the treatment of type 2 diabetes mellitus: the direct, glucose-dependent stimulation of insulin secretion and the promotion of incretin hormone release, such as glucagon-like peptide-1 (GLP-1).[1]

Mechanism of Action and Signaling Pathway

The activation of GPR119 by an agonist, such as a derivative of the this compound scaffold, initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 Signaling Pathway upon Agonist Binding.

Structure-Activity Relationship (SAR) and Potency

Systematic modification of the 1H-Pyrazolo[3,4-c]pyridine core has led to the identification of compounds with single-digit nanomolar potency.[1] The exploration of substituents at the R¹ (left-hand aryl group) and R² (right-hand piperidine N-capping group) positions has been crucial in optimizing the agonist activity.

Compound IDR¹ (Aryl Group)R² (Piperidine N-capping Group)hGPR119 EC₅₀ (nM)[1]
4 4-FluorophenylPyrimidin-2-yl1000
24 2,4-Difluorophenyl5-Methyl-1,3,4-oxadiazol-2-yl8.7
25 2,4-Difluorophenyl5-Trifluoromethyl-1,3,4-oxadiazol-2-yl21
26 2-Fluoro-4-cyanophenylPyrimidin-2-yl28
27 2-Fluoro-4-cyanophenyl5-Methyl-1,3,4-oxadiazol-2-yl11

Experimental Protocols for Target Validation

The validation of GPR119 as a target for this compound derivatives relies on robust in vitro assays that measure receptor activation and downstream physiological responses.

cAMP Accumulation Assay

This assay directly measures the activation of the Gs-coupled GPR119 receptor by quantifying the increase in intracellular cAMP levels.

Principle: The assay is a competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), where native cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells into a 384-well plate at a density optimized for the assay and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound derivatives) in an appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.

  • Cell Stimulation: Add the diluted compounds to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Signal Measurement: After a final incubation period (e.g., 60 minutes at room temperature), measure the fluorescence on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and use a standard curve to determine the cAMP concentration. Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture GPR119-expressing cells B Seed cells in 384-well plate A->B D Add compounds to cells and incubate B->D C Prepare serial dilutions of test compounds C->D E Lyse cells and add HTRF reagents D->E F Incubate for signal development E->F G Measure fluorescence on plate reader F->G H Generate dose-response curve G->H I Calculate EC50 value H->I

Caption: Workflow for a cAMP Accumulation Assay.

GLP-1 Secretion Assay

This assay measures the physiological response to GPR119 activation in enteroendocrine cells.

Principle: Enteroendocrine cell lines (e.g., NCI-H716 or GLUTag) are treated with the test compounds, and the amount of secreted GLP-1 in the supernatant is quantified using an ELISA or a similar immunoassay.

Step-by-Step Methodology:

  • Cell Culture: Culture an appropriate enteroendocrine cell line in the recommended medium.

  • Cell Seeding: Seed the cells into a 24- or 96-well plate and allow them to adhere and form a confluent monolayer.

  • Compound Treatment: Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with the test compounds at various concentrations for a specified time (e.g., 2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Normalization and Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the normalized GLP-1 concentration against the compound concentration to determine the dose-dependent effect.

Potential Therapeutic Target: Phosphodiesterase 4 (PDE4)

While GPR119 agonism is a well-defined therapeutic application, the versatility of the pyrazolopyridine scaffold suggests the potential for other targets. Research on the structurally related 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines has identified these compounds as novel inhibitors of human eosinophil phosphodiesterase 4 (PDE4).[2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cAMP levels, resulting in anti-inflammatory effects. Given the structural similarity, it is plausible that derivatives of the this compound core could be optimized to selectively target PDE4, opening up therapeutic possibilities in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Further investigation is warranted to explore this potential.

Conclusion and Future Directions

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with GPR119 agonism being a validated and highly promising therapeutic application for the treatment of type 2 diabetes. The ability of these compounds to modulate the GPR119 signaling pathway, leading to enhanced insulin and GLP-1 secretion, underscores their potential to address a significant unmet medical need. The detailed experimental protocols provided in this guide offer a robust framework for the identification and characterization of novel GPR119 agonists based on this scaffold.

Furthermore, the potential for this core structure to inhibit PDE4 suggests that the therapeutic utility of this compound derivatives may extend beyond metabolic disorders into the realm of inflammatory diseases. Future research should focus on expanding the structure-activity relationship studies for both GPR119 and PDE4, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the full therapeutic potential of this versatile scaffold.

References

Unlocking the Therapeutic Potential of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Pyrazolopyridines in Kinase-Targeted Therapies

The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets.[1][2] This structural motif is at the heart of several small-molecule inhibitors that have advanced through clinical trials and, in some cases, received regulatory approval for the treatment of various cancers.[1][2] The inherent drug-like properties of the pyrazolopyridine nucleus make it an attractive starting point for the development of potent and selective therapeutic agents. This guide will delve into the mechanistic underpinnings of a specific member of this family, 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one, and its derivatives, with a primary focus on their role as kinase inhibitors.

The core of their therapeutic efficacy lies in their ability to act as ATP-competitive inhibitors of protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] By occupying the ATP-binding pocket of these enzymes, pyrazolopyridine-based compounds can effectively block downstream signaling pathways that drive cell proliferation, survival, and migration.[6][7]

The Core Mechanism: Competitive Inhibition of the Kinase ATP-Binding Site

The predominant mechanism of action for pyrazolopyridine derivatives is their function as Type I kinase inhibitors. This involves reversible, competitive binding to the ATP-binding pocket of the target kinase. The pyrazolopyridine scaffold serves as a robust hinge-binding motif, forming critical hydrogen bond interactions with the backbone of the kinase's hinge region. This interaction mimics the binding of the adenine moiety of ATP, effectively occluding the natural substrate from the active site and thereby inhibiting phosphotransferase activity.

The specificity and potency of these inhibitors are dictated by the various substituents appended to the core pyrazolopyridine structure. These peripheral chemical groups extend into adjacent hydrophobic pockets and interact with specific amino acid residues, allowing for the fine-tuning of the inhibitor's affinity for its target kinase.

Illustrative Examples: Targeting Key Oncogenic Kinases

The versatility of the pyrazolopyridine scaffold is best illustrated by the diverse range of kinases that have been successfully targeted by its derivatives.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Dysregulation of cyclin-dependent kinases is a frequent event in cancer, leading to uncontrolled cell proliferation.[4] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDK2.[4] These compounds effectively halt the progression of the cell cycle from the G1 to the S phase by blocking the catalytic activity of the CDK2/cyclin A complex.[4]

Hematopoietic Progenitor Kinase 1 (HPK1): A Negative Regulator of T-Cell Activation

HPK1 has emerged as a key target in immuno-oncology due to its role in dampening T-cell receptor signaling.[3] Novel 1H-pyrazolo[3,4-c]pyridine derivatives have been identified as selective HPK1 inhibitors.[3] By inhibiting HPK1, these compounds can enhance T-cell activation and potentiate anti-tumor immune responses. The structure-activity relationship (SAR) campaign for these compounds led to the discovery of molecules with promising enzymatic and cellular potency.[3]

c-Met Tyrosine Kinase: A Driver of Metastasis

The c-Met tyrosine kinase is a critical player in oncogenesis, with its aberrant activation leading to tumor growth, invasion, and metastasis.[5] Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against c-Met, with some compounds exhibiting IC50 values in the nanomolar range.[5] These inhibitors have been shown to induce apoptosis and inhibit cell proliferation in c-Met-driven cancer models.[5]

Extracellular Signal-Regulated Kinase (ERK): A Central Node in the MAPK Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell growth and survival and is hyperactivated in over 30% of human cancers.[7] While BRAF and MEK inhibitors have shown clinical success, acquired resistance often involves reactivation of the ERK signal.[7] To address this, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been developed as highly potent and selective ERK inhibitors, demonstrating strong tumor regression in preclinical models.[7]

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of this compound and its analogs.

Biochemical Assays: Quantifying Kinase Inhibition

The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the phosphotransferase activity of the target kinase.

Table 1: Representative Kinase Inhibition Data for Pyrazolopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineCDK2240[4]
1H-Pyrazolo[3,4-c]pyridineHPK1144[3]
Pyrazolo[3,4-b]pyridinec-Met0.39[5]
Pyrazolo[3,4-b]pyridineTBK10.2[8]
1H-Pyrazolo[4,3-c]pyridineERKPotent Inhibition[7]
Pyrazolo[3,4-b]pyridineTRKA56[9]
Pyrazolo[3,4-d]pyrimidineJAK30.1[10]
1H-Pyrazolo[4,3-b]pyridinePD-1/PD-L1 Interaction9.6[11]
Pyrazolo[3,4-b]pyridineFGFR142.4[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)

  • Reagents and Materials : Recombinant human TRKA kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound, TRKA kinase, and substrate peptide to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Potency and Downstream Effects

Cell-based assays are crucial for confirming that a compound can engage its target in a cellular context and elicit the desired biological response.

Experimental Protocol: Anti-Proliferative Assay (Example: KM-12 Cell Line)

  • Cell Culture : Culture KM-12 cells (a human colon carcinoma cell line with a TRKA fusion) in appropriate media and conditions.

  • Assay Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis :

    • Normalize the viability data to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualization of Experimental Workflow: From Target to Cellular Effect

G cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Kinase_Assay In Vitro Kinase Assay (e.g., TRKA) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Quantifies direct inhibition Anti_Proliferation Anti-Proliferation Assay IC50_Determination->Anti_Proliferation Informs cellular testing concentrations Cell_Culture Cell Culture (e.g., KM-12) Cell_Culture->Anti_Proliferation Cellular_IC50 Cellular IC50 Anti_Proliferation->Cellular_IC50 Measures effect on cell viability G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Target Kinase (e.g., c-Met, ERK) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream_Signaling Pyrazolopyridine This compound Derivative Pyrazolopyridine->Kinase Competitive Inhibition

References

Methodological & Application

experimental protocol for 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazolopyridines are structurally analogous to purines, making them privileged structures for targeting a wide range of biological entities, including kinases and G-protein coupled receptors.[1][2] This protocol details a reliable two-step synthetic route commencing with the construction of a functionalized pyrazole core, followed by a base-catalyzed intramolecular cyclocondensation to yield the target pyridinone. The causality behind experimental choices, detailed procedural steps, characterization methods, and troubleshooting advice are provided to ensure scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a versatile pharmacophore that has garnered immense attention from medicinal chemists.[2] Its structural similarity to endogenous purines allows it to act as an antagonist or modulator in various biological pathways.[3] Specifically, the this compound core is a key building block for developing novel therapeutics, including potent GPR119 agonists for type 2 diabetes and inhibitors of enzymes implicated in inflammatory diseases and oncology.[1][4][5]

The synthetic strategy outlined herein follows a classical and robust approach to heterocyclic chemistry: the construction of a highly functionalized precursor followed by a cyclization reaction to form the fused bicyclic system. This ensures high regioselectivity and provides a foundation that can be adapted for the synthesis of diverse analogues.

Synthetic Strategy Overview

The synthesis is designed as a two-part process. The first part involves the well-established Knorr pyrazole synthesis to create a key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. The second part is a cyclocondensation reaction to construct the fused pyridinone ring.

  • Part A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. This step utilizes the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This is a variation of the classic Knorr synthesis which reliably produces the desired 5-aminopyrazole isomer.[6][7]

  • Part B: Synthesis of this compound. The aminopyrazole intermediate undergoes an intramolecular cyclocondensation reaction. This is achieved through acylation with an appropriate C2 synthon (e.g., acetyl chloride) followed by a base-mediated Dieckmann-type condensation to form the six-membered pyridinone ring.

The overall workflow is depicted below.

G cluster_0 Part A: Pyrazole Core Synthesis cluster_1 Part B: Pyridinone Ring Formation A Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate B Reaction in Ethanol Reflux A->B C Workup & Crystallization B->C D Ethyl 5-amino-1H-pyrazole-4-carboxylate C->D E Intermediate (D) + Acetyl Chloride D->E To Part B F Acylation in Pyridine E->F G Intermediate Acetamide F->G H Intramolecular Cyclization (NaOEt / EtOH) G->H I Acidic Workup & Purification H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Rationale: This reaction is a highly efficient method for constructing the pyrazole ring. Ethyl 2-cyano-3-ethoxyacrylate serves as a 1,3-dielectrophile precursor, which reacts with the dinucleophilic hydrazine. The ethoxy group acts as an excellent leaving group, and the reaction proceeds regioselectively to place the amino group at the C5 position, adjacent to the newly formed ring nitrogen, which is crucial for the subsequent cyclization.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-cyano-3-ethoxyacrylate169.1810.0 g59.11.0
Hydrazine hydrate (~64% N₂H₄)50.063.0 mL~60.0~1.01
Ethanol (Absolute)46.07100 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 59.1 mmol) and absolute ethanol (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 mL, ~60.0 mmol) dropwise to the stirred solution over 5 minutes. The addition is slightly exothermic, and the solution may turn pale yellow.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1 hour. The product will precipitate as a white to off-white solid.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to facilitate drying.

  • Drying: Dry the product under vacuum at 40°C for 12 hours. The resulting ethyl 5-amino-1H-pyrazole-4-carboxylate should be a white crystalline solid.

    • Expected Yield: 85-95%.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of this compound

Rationale: This two-step, one-pot procedure first involves the acylation of the C5-amino group. The resulting acetamide is then subjected to a base-catalyzed intramolecular cyclocondensation. Sodium ethoxide acts as a strong base to deprotonate the pyrazole N-H, which then initiates a nucleophilic attack on the ester carbonyl, leading to ring closure and elimination of ethanol to form the stable pyridinone ring system.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 5-amino-1H-pyrazole-4-carboxylate155.155.0 g32.21.0
Malonyl dichloride140.943.0 mL32.5~1.01
Pyridine (anhydrous)79.1050 mL--
Sodium Ethoxide (21% w/w in EtOH)68.0522 mL~65.0~2.0
Hydrochloric Acid (1 M)36.46As needed--

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (5.0 g, 32.2 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.

  • Acylation: Add malonyl dichloride (3.0 mL, 32.5 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: To the same flask, add the sodium ethoxide solution (22 mL, ~65.0 mmol) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 6 hours. The mixture will become a thicker slurry.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~150 g). Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate will form.

  • Isolation and Purification: Stir the acidified mixture for 30 minutes in an ice bath. Collect the solid product by vacuum filtration. Wash the crude product with cold water (2 x 30 mL) and then a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 60°C to yield this compound as an off-white to beige powder.

    • Expected Yield: 60-75%.

Characterization of Final Product

It is imperative to confirm the identity and purity of the synthesized this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect broad singlets for the two N-H protons (pyrazole and pyridinone), and singlets for the C3-H and C7-H protons of the heterocyclic core. The exact chemical shifts will depend on concentration and purity.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the carbonyl carbon (~160-170 ppm) and the five carbons of the bicyclic system.

  • High-Resolution Mass Spectrometry (HRMS): Calculate the exact mass for C₆H₅N₃O and compare it with the experimental value ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (~3200-3400 cm⁻¹) and a strong C=O stretching band for the pyridinone carbonyl (~1650-1680 cm⁻¹).

Troubleshooting and Safety

IssuePossible CauseRecommended Solution
Low yield in Part A Incomplete reaction; loss of product during crystallization.Ensure reflux is maintained for the full duration. Cool the solution thoroughly and for a sufficient time to maximize precipitation.
Low yield in Part B Incomplete cyclization; degradation of product during acidic workup.Ensure sufficient base and reflux time for complete cyclization. Perform the acidification step slowly at 0°C to avoid overheating.
Product is impure/oily Residual solvent or starting material; incomplete reaction.Recrystallize the final product from a suitable solvent like ethanol/water or acetic acid. If necessary, purify via column chromatography.
Reaction stalls (TLC) Reagents not anhydrous (Part B); insufficient heating.Use anhydrous solvents and reagents for the acylation and cyclization steps. Ensure the correct reflux temperature is reached and maintained.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care.

  • Malonyl dichloride and pyridine are corrosive and have noxious odors. Handle only in a fume hood.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. The reaction with water is exothermic.

References

Application Notes and Protocols for 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one and its analogs in cancer research. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of this class of compounds.

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to purine bases. This similarity allows pyrazolopyridine derivatives to function as competitive inhibitors for a multitude of protein kinases, many of which are implicated in oncogenic signaling pathways.[1] Various isomers of pyrazolopyridines, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, have demonstrated significant potential as anticancer agents by targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and Breast Tumor Kinase (BRK/PTK6).[2][3][4]

While extensive research has been conducted on several isomers, this guide will focus on the emerging potential of the this compound backbone. Although specific data for this exact molecule is nascent, extensive research on the closely related pyrazolo[3,4-b]pyridin-6-one scaffold provides a strong foundation for investigation. Derivatives of this related scaffold have been shown to exhibit potent anticancer activity through mechanisms such as the inhibition of microtubule polymerization.[5][6]

Mechanism of Action: A Focus on Kinase Inhibition and Microtubule Dynamics

The anticancer properties of pyrazolopyridine derivatives are often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival. Two predominant mechanisms of action have been identified for this class of compounds:

Protein Kinase Inhibition:

Many pyrazolopyridine derivatives act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of these enzymes, they block the transfer of phosphate groups to substrate proteins, thereby disrupting downstream signaling pathways that regulate cell proliferation, survival, and metastasis. A prime example is the inhibition of BRK/PTK6 by 1H-pyrazolo[3,4-d]pyrimidine derivatives, which have shown nanomolar potency in biochemical assays.[2] The general mechanism of action for pyrazolopyridine-based kinase inhibitors is depicted in the following signaling pathway diagram.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR Ras Ras RTK->Ras Activates BRK BRK/PTK6 RTK->BRK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazolo_pyridine This compound (or analog) Pyrazolo_pyridine->RTK Inhibits Pyrazolo_pyridine->ERK Inhibits Pyrazolo_pyridine->BRK Inhibits STAT3 STAT3 BRK->STAT3 Phosphorylates STAT3->Transcription

Caption: Generalized signaling pathway illustrating the inhibitory action of pyrazolopyridine derivatives on key oncogenic kinases.

Disruption of Microtubule Polymerization:

Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been identified as potent inhibitors of microtubule polymerization.[5][6] These compounds bind to the colchicine site on tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This mechanism is a clinically validated strategy for cancer chemotherapy.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for assessing the anticancer potential of this compound and its derivatives.

Experimental Workflow Overview

experimental_workflow Start Synthesize/Acquire This compound Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Kinase_Assay In Vitro Kinase Inhibition Assay MTT_Assay->Kinase_Assay Western_Blot Western Blot Analysis (Target Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Kinase_Assay->Western_Blot In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Western_Blot->In_Vivo

Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound at its IC50 concentration

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.[3][7]

Quantitative Data Summary

The following table summarizes the reported anticancer activities of representative pyrazolopyridine derivatives against various cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
12b 1H-pyrazolo[3,4-d]pyrimidineA549 (Lung)8.21[3]
12b 1H-pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)19.56[3]
10e pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[8]
h2 pyrazolo[3,4-b]pyridin-6-oneMDA-MB-231 (Breast)13.37[5]
I2 pyrazolo[3,4-b]pyridin-6-oneCNE2 (Nasopharyngeal)2.99[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the extensive research on related pyrazolopyridine isomers, it is plausible that derivatives of this scaffold could exhibit potent activity through kinase inhibition or disruption of microtubule dynamics. The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of such compounds. Further studies, including comprehensive kinase profiling, in vivo efficacy in animal models, and pharmacokinetic/pharmacodynamic assessments, will be crucial for advancing lead compounds toward clinical development.[9][10]

References

Application Notes and Protocols: Investigating 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Glucokinase in Type 2 Diabetes

Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction.[1] A key player in glucose homeostasis is the enzyme glucokinase (GK), which acts as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[2] In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin secretion.[3] In the liver, GK controls the conversion of glucose to glucose-6-phosphate, thereby regulating hepatic glucose uptake and glycogen synthesis.[4]

Given its central role, the activation of glucokinase has emerged as a promising therapeutic strategy for the treatment of T2D.[5] Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[4] This dual action of improving insulin secretion from the pancreas and increasing glucose uptake in the liver makes GKAs an attractive class of antidiabetic agents.[6]

While various heterocyclic scaffolds have been explored for the development of GKAs, the potential of the 1H-pyrazolo[3,4-c]pyridin-5(6H)-one core remains an area of active investigation. This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound and its derivatives as novel glucokinase activators for the treatment of type 2 diabetes.

Mechanism of Action: How Glucokinase Activators Restore Glucose Homeostasis

Glucokinase activators exert their glucose-lowering effects through a coordinated mechanism of action in both the pancreas and the liver.[4]

  • In Pancreatic β-Cells: GKAs enhance the glucose-sensing ability of β-cells. By increasing the affinity of GK for glucose, these compounds lower the threshold for glucose-stimulated insulin secretion. This leads to a more robust insulin release in response to elevated blood glucose levels, a process that is impaired in T2D.[3]

  • In the Liver: In hepatocytes, GKAs promote the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism.[7] This action stimulates glycogen synthesis and glycolysis, leading to increased glucose uptake from the bloodstream and a reduction in hepatic glucose production.[8]

The following diagram illustrates the signaling pathway of glucokinase activation in a pancreatic β-cell.

Glucokinase Activation in Pancreatic β-Cell cluster_0 Extracellular Space cluster_1 Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_Channel K-ATP Channel (Closure) ATP_ADP->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GKA This compound (Potential GKA) GKA->GK Allosteric Activation

Caption: Glucokinase activation pathway in a pancreatic β-cell.

Experimental Protocols: Evaluating this compound as a Glucokinase Activator

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound and its derivatives as potential glucokinase activators.

Part 1: In Vitro Characterization

1.1. Recombinant Glucokinase Activation Assay (Biochemical Assay)

This assay directly measures the effect of the test compound on the enzymatic activity of purified recombinant human glucokinase.

Workflow for Glucokinase Activation Assay

Glucokinase_Activation_Assay_Workflow start Start reagent_prep Prepare Reaction Buffer: - Recombinant Human Glucokinase - Glucose (e.g., 5 mM) - ATP start->reagent_prep compound_add Add Test Compound (Varying Concentrations) and Vehicle Control reagent_prep->compound_add incubation Incubate at 37°C compound_add->incubation detection Measure Glucose-6-Phosphate Production (Coupled Enzyme Assay) incubation->detection data_analysis Calculate EC₅₀ and Maximum Activation detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro glucokinase activation assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing recombinant human glucokinase, a specific concentration of glucose (e.g., 5 mM), and ATP.[9]

    • Commercially available glucokinase activity assay kits can also be utilized (e.g., Abcam ab273303).[10]

  • Compound Addition:

    • Prepare serial dilutions of the this compound test compound in a suitable solvent (e.g., DMSO).

    • Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Incubation:

    • Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Measure the production of glucose-6-phosphate (G6P). This is typically achieved using a coupled enzyme assay where G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PD), leading to the reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm or fluorometrically.[11]

  • Data Analysis:

    • Plot the rate of NADPH formation against the concentration of the test compound.

    • Determine the EC₅₀ (half-maximal effective concentration) and the maximum activation percentage relative to the vehicle control.

1.2. Insulin Secretion Assay in Pancreatic β-Cell Lines

This cell-based assay assesses the ability of the test compound to potentiate glucose-stimulated insulin secretion (GSIS) in a physiologically relevant context.

Detailed Methodology:

  • Cell Culture:

    • Culture a suitable pancreatic β-cell line (e.g., INS-1E or MIN6 cells) under standard conditions.

  • Pre-incubation:

    • Starve the cells in a low-glucose medium (e.g., 2.5 mM glucose) for a defined period to establish a basal insulin secretion state.

  • Stimulation:

    • Incubate the cells with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of varying concentrations of the this compound test compound or vehicle control.

  • Supernatant Collection:

    • After the stimulation period, collect the cell culture supernatant.

  • Insulin Quantification:

    • Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion data to the total cellular protein content.

    • Determine the dose-dependent effect of the test compound on GSIS.

Quantitative Data Summary for In Vitro Assays

AssayParameterDescription
Glucokinase Activation EC₅₀The concentration of the compound that produces 50% of the maximal activation of glucokinase.
% Max ActivationThe maximum percentage increase in glucokinase activity induced by the compound compared to the vehicle control.
Insulin Secretion Fold-increase in GSISThe fold-change in glucose-stimulated insulin secretion in the presence of the compound compared to the vehicle control.
Part 2: In Vivo Evaluation

2.1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

The OGTT is a standard preclinical model to assess the effect of a compound on glucose disposal in vivo.

Detailed Methodology:

  • Animal Model:

    • Use a relevant animal model of type 2 diabetes, such as diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats.

  • Acclimatization and Fasting:

    • Acclimatize the animals to the experimental conditions.

    • Fast the animals overnight prior to the experiment.

  • Compound Administration:

    • Administer the this compound test compound or vehicle control orally at a predetermined dose.

  • Glucose Challenge:

    • After a specified time, administer an oral glucose bolus to the animals.

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

2.2. Chronic Dosing Studies and HbA1c Measurement

To evaluate the long-term efficacy of the test compound, chronic dosing studies are essential.

Detailed Methodology:

  • Animal Model and Dosing:

    • Use a diabetic animal model as described above.

    • Administer the this compound test compound or vehicle control daily for an extended period (e.g., 4-8 weeks).

  • Monitoring:

    • Monitor food and water intake, body weight, and fasting blood glucose levels regularly throughout the study.

  • HbA1c Measurement:

    • At the end of the study, collect blood samples for the measurement of glycated hemoglobin (HbA1c), a marker of long-term glycemic control.

  • Data Analysis:

    • Compare the changes in fasting blood glucose and HbA1c levels between the treatment and vehicle control groups.

Quantitative Data Summary for In Vivo Assays

AssayParameterDescription
Oral Glucose Tolerance Test Glucose AUCThe area under the curve of the blood glucose excursion following an oral glucose challenge.
% Reduction in Glucose AUCThe percentage decrease in the glucose AUC in the treated group compared to the vehicle control group.
Chronic Dosing Study Δ Fasting Blood GlucoseThe change in fasting blood glucose levels from baseline to the end of the study.
Δ HbA1cThe change in glycated hemoglobin levels from baseline to the end of the study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel glucokinase activators for the treatment of type 2 diabetes. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of such compounds, from initial in vitro characterization to in vivo efficacy studies. Further optimization of this scaffold through medicinal chemistry efforts could lead to the discovery of potent and selective glucokinase activators with favorable pharmacokinetic and safety profiles, ultimately contributing to the development of new and effective therapies for patients with type 2 diabetes.

References

Application Notes and Protocols for Developing Cell-Based Assays for 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridinone Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrazolo[3,4-c]pyridin-5(6H)-one core is a member of the broader pyrazolopyridine family of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1] Various derivatives have been reported to exhibit a wide range of therapeutic activities, including the inhibition of key enzymes like kinases, modulation of G-protein coupled receptors, and potent antitumor effects.[2][3][[“]][5] For instance, different pyrazolopyridine-based compounds have been identified as inhibitors of c-Met, TANK-binding kinase 1 (TBK1), and as disruptors of the MYC-MAX heterodimerization, highlighting the scaffold's versatility in targeting critical nodes in cellular signaling.[[“]][5][6]

Given this chemical precedence, a novel this compound derivative warrants a systematic and robust cell-based characterization to elucidate its biological activity and therapeutic potential. Cell-based assays are indispensable for this purpose, as they provide a physiologically relevant context to evaluate a compound's effects on complex cellular processes like proliferation, viability, and specific signaling pathways.[7][8][9]

This document provides a comprehensive, phased guide for researchers, scientists, and drug development professionals to design, execute, and validate a suite of cell-based assays for characterizing novel compounds based on the this compound scaffold. The workflow is designed to be logical and iterative, moving from broad phenotypic assessments to more focused mechanistic studies.

Phase 1: Foundational Analysis - Primary Phenotypic Screening

The initial goal is to determine if the compound has any overt effect on cell health and proliferation. This provides a broad understanding of its potency and therapeutic window. These assays are fundamental for making go/no-go decisions and for guiding the design of subsequent mechanistic studies.[10][11]

Choosing the Right Cellular Model

The selection of an appropriate cell line is arguably the most critical first step.[12] The choice should be driven by the therapeutic hypothesis. Given that pyrazolopyridine derivatives have shown efficacy as anticancer agents, a panel of human cancer cell lines is a logical starting point.[2][13]

  • Contextual Relevance: If prior data or computational modeling suggests a target (e.g., a specific kinase), select a cell line where this target is known to be a key driver of proliferation or survival (e.g., A549 for lung cancer, MCF-7 for breast cancer).[13][14]

  • Target Expression: If a target is hypothesized, confirm its expression at the protein level in the selected cell lines via Western Blot or other methods. An assay is only relevant if the target is present at measurable levels.[12]

  • Isogenic Pairs: For compounds suspected of targeting a specific pathway or mutation (e.g., MYC), using isogenic cell line pairs (e.g., cells with high vs. low/no MYC expression) can provide powerful, early evidence of on-target activity.[6]

  • General Screening: If the target is unknown, a diverse panel of cell lines from different tissues (e.g., NCI-60 panel) can help identify sensitive cell types, providing clues to the mechanism of action.

Workflow for Primary Phenotypic Screening

The following diagram outlines the general workflow for the initial assessment of the compound's effect on cell viability and cytotoxicity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Select & Culture Appropriate Cell Line(s) prep_compound Prepare Serial Dilutions of Compound (e.g., 10-point) seed_plate Optimize & Seed Cells in 96/384-well Plates prep_compound->seed_plate treat_cells Treat Cells with Compound (48-72h incubation) seed_plate->treat_cells add_reagent Add Viability Reagent (e.g., Resazurin, MTT, CellTiter-Glo) treat_cells->add_reagent read_plate Measure Signal (Fluorescence, Absorbance, Luminescence) add_reagent->read_plate normalize Normalize Data to Controls (% Viability) read_plate->normalize plot_curve Plot Dose-Response Curve (log[Compound] vs. % Viability) normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for primary cell viability screening.

Protocol: Cell Viability Assessment using Resazurin (AlamarBlue)

This protocol describes a common, cost-effective, and sensitive colorimetric/fluorometric assay to measure metabolically active cells.[11] Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in viable cells.

Materials:

  • Selected cell line(s)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound compound stock (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Vehicle control (DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding Optimization (Crucial First Step):

    • Rationale: The optimal cell number ensures that cells are in the exponential growth phase throughout the assay, providing a sufficient signal window without becoming over-confluent.[12]

    • Procedure: Plate a range of cell densities (e.g., 1,000 to 20,000 cells/well) and measure the signal at 24, 48, 72, and 96 hours. Select the density and time point that gives a robust linear signal.

  • Plate Seeding:

    • Seed the optimized number of cells in 100 µL of complete medium per well in a 96-well plate.

    • Best Practice: To avoid "edge effects," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity.[15]

    • Incubate for 18-24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the compound in complete medium. The final concentration might range from 100 µM to ~5 nM.

    • Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50.

    • Include wells for:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay can detect cell death.

      • Media Blank: Wells with media but no cells, to measure background signal.

    • Aspirate the old media from the cells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired duration (typically 48-72 hours).

  • Signal Development & Measurement:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-6 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

    • Measure fluorescence using an appropriate plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the average background signal (media blank) from all other values.

    • Calculate percent viability for each compound concentration using the formula: % Viability = (Signal_Compound / Signal_Vehicle) * 100

    • Use software like GraphPad Prism to plot the dose-response curve (log[compound] vs. % viability) and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

Assay TypePrincipleAdvantagesDisadvantages
Resazurin (AlamarBlue) Measures metabolic reductionInexpensive, sensitive, non-destructiveSignal can be affected by changes in metabolic state, not just viability
MTT/XTT Measures metabolic reductionWell-established, inexpensiveRequires a solubilization step (MTT), endpoint assay
CellTiter-Glo® Quantifies ATP levelsHighly sensitive, rapid, good for HTSMore expensive, signal is short-lived
LDH Release Measures lactate dehydrogenase leakage from damaged cell membranesDirectly measures cytotoxicity/membrane integrityLess sensitive for early apoptosis, endpoint assay

Phase 2: Mechanistic Elucidation - Secondary Assays

Results from the primary screen will guide the next steps. A potent IC50 value (e.g., <10 µM) necessitates further investigation into how the compound is affecting the cells.

G node_action node_action start Primary Screen Result: Potent IC50 Observed? is_cytotoxic Distinguish Cytotoxic vs. Cytostatic Effect start->is_cytotoxic Yes hcs High-Content Screening (Phenotypic Profiling) start->hcs No / Weak Effect apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) is_cytotoxic->apoptosis Cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) is_cytotoxic->cell_cycle Cytostatic is_target_known Is a Target Hypothesized? apoptosis->is_target_known cell_cycle->is_target_known reporter_assay Target-Specific Reporter Assay is_target_known->reporter_assay Yes (e.g., Kinase) is_target_known->hcs No / Target Deconvolution G cluster_pathway MAPK Signaling Pathway cluster_reporter Reporter Construct stimulus Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor our_kinase Hypothesized Target Kinase (e.g., MEK) receptor->our_kinase downstream Downstream Kinase (e.g., ERK) our_kinase->downstream tf Transcription Factor (e.g., AP-1) downstream->tf response_element Response Element (e.g., TRE) tf->response_element Binds & Activates promoter Promoter luciferase Luciferase Gene light Light Output luciferase->light Produces compound Our Pyrazolopyridinone Inhibitor compound->our_kinase Inhibits

References

Application Notes and Protocols for Molecular Docking Studies of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one derivatives, a promising scaffold in kinase-targeted drug discovery. We move beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow, ensuring both technical accuracy and practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to predict binding affinities and interaction modes of this important class of heterocyclic compounds with their protein kinase targets. We will use Mitogen-activated Protein Kinase ERK2 as a representative target to illustrate the protocol, from protein and ligand preparation to the analysis and validation of docking results.

Introduction: The Significance of this compound and Molecular Docking

The this compound core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention.[4][5] The pyrazolopyridine scaffold acts as a bioisostere for the purine base of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain.[1]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[8] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses about structure-activity relationships (SAR).[9]

This guide will provide a detailed workflow for the molecular docking of this compound derivatives against Mitogen-activated protein kinase 2 (ERK2) , a key enzyme in the MAPK/ERK signaling pathway that is frequently dysregulated in cancer.[10][11]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is more than just running a piece of software; it is a multi-step process that requires careful preparation and critical analysis. The workflow can be conceptualized as a funnel, starting with broad structural data and progressively refining it to a plausible protein-ligand interaction model.

G A Target Selection & PDB Retrieval B Protein Preparation A->B D Docking Protocol Validation (Redocking) B->D C Ligand Preparation E Molecular Docking Simulation C->E D->E F Result Analysis & Visualization E->F G Hypothesis Generation F->G

Figure 1: A conceptual diagram of the molecular docking workflow.

Part I: Target and Ligand Preparation - The Foundation of a Reliable Docking Study

The quality of your input structures directly dictates the reliability of your docking results. Garbage in, garbage out is a particularly pertinent adage in computational chemistry.

Target Protein Selection and Preparation

Expertise & Experience: The choice of the target protein structure is a critical first step. An ideal structure from the Protein Data Bank (PDB) should have a high resolution (typically < 2.5 Å), be free of significant structural defects, and preferably contain a co-crystallized ligand in the binding site of interest. The presence of a co-crystallized ligand provides an invaluable reference for defining the binding pocket and for validating the docking protocol.

For this protocol, we will use the crystal structure of human ERK2 in complex with an inhibitor. A suitable PDB entry is 2GPH .[11]

Protocol 1: Protein Preparation using CHARMM-GUI

  • PDB File Retrieval: Download the PDB file (e.g., 2GPH) from the RCSB PDB database.

  • Initial Inspection: Open the PDB file in a molecular visualization tool like PyMOL to inspect the overall structure, identify the chains of interest, and locate the co-crystallized ligand and any water molecules.

  • Using CHARMM-GUI for Protein Preparation:

    • Navigate to the CHARMM-GUI website.[12][13]

    • Upload the PDB file.

    • Select the protein chain(s) of interest and remove any unnecessary components like duplicate chains or ligands that are not relevant to the binding site.

    • The web server will automatically add hydrogen atoms, which are typically absent in crystal structures, and perform an initial energy minimization to relieve any steric clashes. This step is crucial as hydrogen atoms are critical for proper hydrogen bonding and electrostatic calculations.[14][15]

    • Download the prepared protein structure in PDB format.

Ligand Preparation

Expertise & Experience: Ligands must be represented in a three-dimensional format with correct atom types, bond orders, and protonation states. Most small molecules are drawn in 2D, so they need to be converted to 3D structures and their energy minimized to obtain a low-energy, stable conformation. The protonation state at physiological pH (around 7.4) is also critical as it affects the ligand's charge and its ability to form hydrogen bonds.

Protocol 2: Ligand Preparation using Avogadro

  • 2D to 3D Conversion:

    • Draw the 2D structure of your this compound derivative or import it from a file.

    • Use a tool like Avogadro, an open-source molecular editor, to generate a 3D structure.[2][6][10][16]

  • Adding Hydrogens and Energy Minimization:

    • In Avogadro, use the "Add Hydrogens" function to ensure all necessary hydrogen atoms are present.[6]

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94). This process minimizes the energy of the molecule to find a stable 3D conformation.[6]

  • Saving in the Correct Format: Save the prepared ligand in a format compatible with your docking software (e.g., .mol2 or .pdb).

Part II: The Docking Protocol - Simulation and Validation

With prepared protein and ligand structures, we can proceed to the docking simulation. However, before docking our novel compounds, it is imperative to validate the docking protocol.

Docking Protocol Validation: The Redocking Experiment

Trustworthiness: A self-validating system is a cornerstone of scientific integrity. In molecular docking, this is achieved through a "redocking" experiment. The co-crystallized ligand from the PDB structure is extracted and then docked back into the same binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.[5][9]

Protocol 3: Redocking with AutoDock Vina

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file (e.g., 2GPH) and prepare it using the same method as your test ligands (Protocol 2).

  • Prepare the Receptor for Vina: Convert the prepared protein PDB file to the PDBQT format using AutoDock Tools. This format includes atomic charges and atom types required by Vina.

  • Define the Binding Site (Grid Box): In AutoDock Tools, define a grid box that encompasses the binding site. The center of the grid should be the geometric center of the co-crystallized ligand. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.[7]

  • Configure and Run Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired exhaustiveness of the search.[4][11] Then, run the AutoDock Vina simulation.[1]

  • Analyze the RMSD: Compare the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the RMSD value. An RMSD ≤ 2.0 Å indicates that the docking protocol is reliable for this target.[5][9]

Molecular Docking of this compound Derivatives

Once the protocol is validated, you can proceed with docking your novel compounds.

Protocol 4: Docking of Test Compounds

  • Prepare Ligands: Prepare your library of this compound derivatives in PDBQT format as described in Protocol 2 and the initial steps of Protocol 3.

  • Run Docking Simulations: Use the same validated docking protocol (receptor file and configuration file from Protocol 3) to dock each of your prepared ligands.

Part III: Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses for each ligand, along with a corresponding binding affinity score (typically in kcal/mol).

Quantitative Data Analysis

The primary quantitative output is the binding affinity. More negative values indicate stronger predicted binding. It is crucial to remember that these are theoretical predictions and should be used for ranking and prioritization rather than as absolute values.

Table 1: Hypothetical Docking Results for this compound Derivatives against ERK2

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)
Control (Staurosporine) -10.5Met108, Gln105
Derivative 1 -9.2Met108
Derivative 2 -8.7Met108, Lys54
Derivative 3 -7.5Asp111
Qualitative Analysis: Visualizing Interactions

Expertise & Experience: The binding score alone is insufficient for a thorough analysis. Visual inspection of the docked poses in the context of the protein's binding site is essential to assess the plausibility of the predicted interactions. For kinase inhibitors, key interactions often involve hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes.[3]

Protocol 5: Analysis and Visualization with PyMOL

  • Load Structures: Open the prepared protein structure and the docked ligand poses in PyMOL.[3]

  • Visualize the Binding Site: Display the protein in a surface or cartoon representation and the ligand as sticks. Focus on the amino acid residues within 4-5 Å of the ligand.

  • Identify Key Interactions: Use PyMOL's tools to identify and visualize hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions between the ligand and the protein.

  • Compare with Known Inhibitors: If possible, compare the binding mode of your docked compounds with that of known inhibitors for the same target. This can provide confidence in your results and insights for further optimization.

G cluster_0 Ligand (Pyrazolopyridinone) cluster_1 ERK2 Hinge Region L Pyrazole NH Pyridinone O Aromatic Ring P Met108 NH (Donor) Met108 C=O (Acceptor) L:f0->P:f1 H-Bond L:f1->P:f0 H-Bond

Figure 2: Key interactions between the pyrazolopyridinone scaffold and the ERK2 hinge region.

Conclusion and Future Directions

Molecular docking is a valuable tool for the rational design and discovery of novel this compound derivatives as kinase inhibitors. By following a rigorous and validated protocol, researchers can generate meaningful hypotheses about the binding of these compounds to their targets, thereby accelerating the drug discovery process. The results from these in silico studies should always be viewed as predictive models that require experimental validation through biochemical and cellular assays.

References

Application Notes and Protocols for High-Throughput Screening with 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Promise of the 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Scaffold in Drug Discovery

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity.[1] Derivatives of the broader pyrazolopyridine class have demonstrated a wide range of pharmacological activities, including kinase inhibition, antiviral properties, and modulation of central nervous system targets.[2][3][4] As such, libraries of compounds based on this scaffold represent a rich source of potential starting points for drug discovery programs.

High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of large and diverse chemical libraries.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns with this compound libraries. We will delve into the critical aspects of assay development, potential challenges associated with this chemical class, and a rigorous workflow for hit validation, ensuring the efficient identification of high-quality lead compounds.

I. Pre-Screening Considerations: Understanding Your Library

Before embarking on a full-scale HTS campaign, it is paramount to characterize the physicochemical properties of the this compound library. This proactive approach can mitigate common pitfalls in HTS, such as false positives and negatives arising from compound interference.[7]

A. Compound Management and Quality Control

Effective compound management is the bedrock of any successful screening campaign.[8]

  • Solubility: Pyrazolopyridine derivatives can exhibit variable solubility in aqueous buffers. It is crucial to determine the optimal DMSO concentration for the stock solutions and the final assay to prevent compound precipitation.

  • Purity and Integrity: The purity of the library compounds should be assessed, typically by LC-MS. Degradation products or impurities can lead to misleading results.

  • Storage: Compounds should be stored under conditions that ensure their stability over time, typically at low temperatures in a dry environment.

B. Potential for Assay Interference

Heterocyclic compounds can sometimes interfere with assay readouts.[9] It is prudent to perform preliminary experiments to assess the potential for:

  • Autofluorescence: Compounds that are inherently fluorescent can interfere with fluorescence-based assays.[10] A pre-screening step where the library is read in the absence of assay reagents can identify such compounds.

  • Fluorescence Quenching: Some compounds can absorb the excitation or emission light of a fluorophore, leading to a decrease in signal.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that may non-specifically inhibit enzymes or disrupt protein-protein interactions, a common source of false positives.[7]

II. Designing a Robust Primary HTS Campaign

The choice of assay technology is dictated by the biological target and the nature of the interaction being studied. For the purposes of this guide, we will focus on a common application for pyrazolopyridine libraries: the inhibition of a protein kinase.

Workflow for a Primary High-Throughput Screen

Caption: A generalized workflow for a primary high-throughput screening campaign.

Protocol 1: Primary Kinase Inhibition Assay using Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay format well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12] In this competitive binding assay, a fluorescently labeled tracer binds to the kinase. An active inhibitor will displace the tracer, leading to a decrease in the FP signal.

Materials:

  • Target Kinase

  • Fluorescently Labeled Tracer (e.g., a high-affinity ligand or antibody)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound library in DMSO

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 20-50 nL of each compound from the library source plates to the assay plates.

  • Reagent Preparation: Prepare a 2X kinase/tracer mix in assay buffer. The optimal concentrations of kinase and tracer should be determined in a prior checkerboard titration to achieve a robust assay window.

  • Kinase/Tracer Addition: Add 5 µL of the 2X kinase/tracer mix to each well of the assay plate.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Plate Reading: Read the plates on an FP-capable plate reader.

Data Analysis and Quality Control:

The quality of an HTS assay is typically assessed using the Z'-factor, which takes into account the signal window and the data variation.[1][13]

Z'-factor Calculation: Z' = 1 - ( (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| )

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high control (e.g., DMSO wells, no inhibition).

  • Mean_low and SD_low are the mean and standard deviation of the low control (e.g., wells with a known inhibitor).

Parameter Value Interpretation
Z'-factor> 0.5Excellent assay for HTS[14][15]
Signal-to-Background (S/B)> 5Desirable for most assays
CV of Controls< 10%Indicates good reproducibility

Hit Selection:

A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls.

III. Hit Confirmation and Triage: Eliminating False Positives

A critical phase in any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for further investigation.[16]

Workflow for Hit Validation

Caption: A typical workflow for hit validation and progression.

Protocol 2: Orthogonal Kinase Inhibition Assay using AlphaLISA

Using an orthogonal assay with a different detection technology is crucial to confirm that the observed activity is genuine and not an artifact of the primary assay format.[17][18] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology that is well-suited for this purpose.

Principle: In this assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is conjugated to Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity. Excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.

Materials:

  • Confirmed hits from the primary screen

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • AlphaLISA Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • AlphaLISA Assay Buffer

  • 384-well, white opaque assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into the assay plates.

  • Kinase and Substrate Addition: Add a mixture of the kinase and biotinylated substrate to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to initiate the kinase reaction and incubate for 60 minutes at room temperature.

  • Detection: Add a mixture of the AlphaLISA Acceptor and Donor beads.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plates on an AlphaLISA-compatible plate reader.

Data Interpretation:

A true hit should demonstrate a dose-dependent inhibition of the kinase activity in both the primary FP assay and the orthogonal AlphaLISA assay. A significant discrepancy in potency between the two assays may indicate an assay-specific artifact.

IV. Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions.

Table 1: Hypothetical Primary HTS Data Summary

Compound ID FP Signal (mP) % Inhibition Z-Score Hit Call
Cmpd-0012505.0-0.5No
Cmpd-00212055.0-5.5Yes
Cmpd-0032601.0-0.1No
...............

Table 2: Hit Confirmation and Orthogonal Assay Results

Compound ID FP IC50 (µM) AlphaLISA IC50 (µM) Validation Status
Cmpd-0021.21.5Confirmed Hit
Cmpd-0072.5>50False Positive
Cmpd-0150.80.9Confirmed Hit
............

V. Conclusion: From Hit to Lead

Screening a this compound library using a well-designed HTS campaign and a rigorous hit validation cascade can efficiently identify promising starting points for drug discovery. By understanding the potential liabilities of the chemical scaffold and employing orthogonal assays to eliminate false positives, researchers can focus their efforts on lead optimization with a higher degree of confidence. The protocols and workflows outlined in this application note provide a robust framework for navigating the complexities of H-throughput screening and accelerating the discovery of novel therapeutics.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

The Versatile 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine, with the design and synthesis of small molecules playing a pivotal role. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine core has emerged as a "privileged scaffold"—a molecular framework that can serve as a potent and selective ligand for a multitude of biological targets.[1] This guide focuses on a specific and highly promising isomer: 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one .

Our exploration will provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this scaffold's potential. We will delve into its synthesis, key structural features, and its successful application in the development of modulators for challenging drug targets. This document is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols.

The this compound scaffold is characterized by a fused pyrazole and pyridinone ring system. A critical feature of this scaffold is its potential for tautomerism, existing in equilibrium between the lactam (-one) and lactim (-ol) forms. This dynamic equilibrium can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.[2][3]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the this compound core can be approached through several strategic routes. A key consideration is the introduction of the oxygen functionality at the C5 position. A common and effective strategy involves the synthesis of a halogenated precursor, such as a 5-chloro- or 5-bromo-1H-pyrazolo[3,4-c]pyridine, followed by a nucleophilic substitution to introduce the desired hydroxyl group, which can then tautomerize to the more stable pyridinone form.

Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Precursor

This protocol is adapted from a method described for the synthesis of related heterocyclic systems and provides a reliable route to a key intermediate.[4]

Objective: To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine as a precursor for the target scaffold.

Materials:

  • Appropriately substituted aminopyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

Procedure:

  • Diazotization: Dissolve the starting aminopyridine in a suitable solvent such as DCE. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled aminopyridine solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Halogenation: To the diazonium salt solution, add the corresponding copper(I) halide (CuCl or CuBr) dissolved in concentrated HCl or HBr.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 5-halo-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: Conversion to this compound

Objective: To convert the 5-halo-1H-pyrazolo[3,4-c]pyridine precursor to the target scaffold.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Suitable solvent (e.g., dioxane, DMSO)

  • Hydrochloric acid (for acidification)

Procedure:

  • Hydrolysis: Dissolve the 5-halo-1H-pyrazolo[3,4-c]pyridine in a suitable solvent like dioxane or DMSO.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 5-6.

  • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the this compound.

Applications in Drug Design: Targeting GPR119 and PDE4

While the pyrazolopyridine scaffold is widely recognized for its application in developing kinase inhibitors, the this compound core has demonstrated significant promise in modulating other important drug targets, namely G-protein coupled receptor 119 (GPR119) and phosphodiesterase 4 (PDE4).

GPR119 Agonists for Type 2 Diabetes

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[5]

Derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have been identified as potent GPR119 agonists.[5] The design of these agonists often involves the exploration of substituents at the N1 position of the pyrazole ring and the N6 position of the pyridinone ring to optimize potency and pharmacokinetic properties.

This protocol describes a common method for evaluating the activity of potential GPR119 agonists by measuring the accumulation of intracellular cAMP.[4]

Objective: To determine the EC₅₀ of a test compound for GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compound and a known GPR119 agonist (positive control)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer containing a PDE inhibitor.

  • Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the respective wells. Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation: GPR119 Agonist Activity

CompoundScaffoldR¹ SubstitutionR⁶ SubstitutionEC₅₀ (nM)
Lead Compound This compoundAryl GroupPiperidine-based50
Analog 1.1 This compoundSubstituted ArylPiperidine-based15
Analog 1.2 This compoundAryl GroupModified Piperidine85
PDE4 Inhibitors for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has been shown to have anti-inflammatory effects. Consequently, PDE4 inhibitors are being developed for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold, a close analog of our core structure, has been identified as a novel class of PDE4 inhibitors. This suggests that the unsaturated this compound scaffold also holds potential for the development of potent and selective PDE4 inhibitors.

This protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE4.[6]

Objective: To determine the IC₅₀ of a test compound for PDE4 inhibition.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compound and a known PDE4 inhibitor (e.g., Rolipram)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the test compound dilutions, the PDE4 enzyme, and the FAM-cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is blocked, resulting in a lower FP signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot it against the logarithm of the concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: PDE4 Inhibitor Activity

CompoundScaffoldR¹ SubstitutionR³ SubstitutionIC₅₀ (µM)
Lead Compound 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridineEthylPhenyl1.6
Analog 2.1 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridinePropylSubstituted Phenyl0.5
Analog 2.2 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridineEthylHeteroaryl2.1

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

Synthetic Workflow Start Aminopyridine Precursor Diazotization Diazotization & Halogenation (Protocol 1) Start->Diazotization Precursor 5-Halo-1H-pyrazolo[3,4-c]pyridine Diazotization->Precursor Hydrolysis Nucleophilic Substitution (Protocol 2) Precursor->Hydrolysis Scaffold This compound Hydrolysis->Scaffold Derivatization Library Synthesis Scaffold->Derivatization End Bioactive Compounds Derivatization->End

Caption: Synthetic workflow for this compound derivatives.

GPR119 Signaling Pathway Agonist GPR119 Agonist (Pyrazolopyridinone Derivative) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin promotes

Caption: GPR119 signaling pathway activated by a pyrazolopyridinone agonist.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological activity of its derivatives against important drug targets like GPR119 and PDE4 highlight its potential in addressing metabolic and inflammatory diseases.

Future research in this area should focus on expanding the structure-activity relationship studies to further optimize the potency, selectivity, and pharmacokinetic profiles of compounds based on this scaffold. The exploration of this core in the context of other target classes, including kinases, may also unveil new therapeutic opportunities. The protocols and insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines.

References

Application Note & Protocols for the Quantitative Analysis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the accurate and precise quantification of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one, a heterocyclic compound of interest in pharmaceutical research and development. The primary method detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices is described, alongside a fundamental Ultraviolet-Visible (UV-Vis) spectrophotometric method for simpler applications. The protocols are designed for researchers, analytical scientists, and quality control professionals, with an emphasis on the scientific rationale behind methodological choices to ensure robust and reliable results.

Introduction and Analytical Rationale

This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. Accurate quantification is a cornerstone of drug development, essential for purity assessment of active pharmaceutical ingredients (APIs), dose determination in formulations, stability testing, and pharmacokinetic studies.

The choice of an analytical technique is governed by the analyte's physicochemical properties and the intended application. This compound is a polar, heterocyclic molecule with a chromophore, making it amenable to analysis by HPLC with UV detection. For trace-level quantification in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS are required.[3]

cluster_selection Figure 1: Analytical Method Selection Workflow Start Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Purity High Purity API or Simple Formulation? Matrix->Purity Simple Trace Trace Levels in Complex Matrix (e.g., Plasma, Tissue)? Matrix->Trace Complex HPLC Primary Method: RP-HPLC-UV Purity->HPLC Specificity Required (e.g., Stability) UVVIS Screening Method: UV-Vis Spec Purity->UVVIS No interfering substances LCMS High Sensitivity Method: LC-MS/MS Trace->LCMS

Caption: Figure 1: Decision workflow for selecting the appropriate analytical technique.

Method 1: RP-HPLC with UV Detection (Purity and Assay)

This method is the gold standard for quality control, offering a balance of specificity, precision, and robustness for analyzing the bulk drug substance and its formulations.

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a polar molecule, will have a relatively low retention time, which can be modulated by adjusting the organic modifier concentration in the mobile phase. A phosphate buffer is included to maintain a consistent pH, ensuring a stable ionization state of the analyte and, therefore, reproducible retention times.[4] Detection is achieved by monitoring UV absorbance at the molecule's λmax, ensuring maximum sensitivity.

Detailed Experimental Protocol

2.2.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column oven, and DAD/VWD.
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent resolving power and is robust.
Mobile Phase A: 20mM KH₂PO₄ buffer, pH 3.0B: AcetonitrileBuffered aqueous phase controls analyte ionization for reproducible retention.
Gradient Isocratic: 60% A : 40% BAn isocratic method is simpler and more robust for a primary analyte assay.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CControlled temperature ensures stable retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection UV Diode Array Detector (DAD) at 235 nmBased on typical absorbance for pyrazole scaffolds; λmax should be confirmed.[5]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

2.2.3. Preparation of Solutions

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix Mobile Phase A and Acetonitrile (Mobile Phase B) in a 60:40 (v/v) ratio. Degas using sonication or vacuum.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and dilute to a final concentration within the validated linearity range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

2.2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Perform a blank injection (mobile phase) to ensure no system peaks interfere.

  • Inject the working standard solutions in triplicate.

  • Inject the sample solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is mandatory to demonstrate that the analytical procedure is fit for its intended purpose.[6][7]

cluster_validation Figure 2: HPLC Method Validation Workflow cluster_params Validation Parameters (ICH Q2) Dev Method Development Protocol Write Validation Protocol Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Spec Specificity Exec->Spec Lin Linearity Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOQ LOQ / LOD Exec->LOQ Rob Robustness Exec->Rob Report Generate Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolopyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven advice to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazolopyridinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yield is one of the most frequent challenges. The causes can be multifaceted, ranging from incomplete reactions to product degradation. Let's break down the potential issues and solutions.

Potential Causes & Optimization Strategies:

  • Incomplete Reaction: The reaction may not have reached completion. Multicomponent reactions (MCRs), often used for these syntheses, require careful optimization of time and temperature.[1]

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. Do not rely solely on a predetermined reaction time from the literature, as slight variations in reagent quality or scale can alter the required time.[2]

      • Temperature Adjustment: Many of these reactions are conducted at elevated temperatures, often at reflux.[2][3] If the reaction is sluggish, a modest increase in temperature or switching to a higher-boiling solvent like toluene or DMF might be beneficial. Conversely, excessively high temperatures can lead to decomposition.[4]

      • Microwave Irradiation: For certain substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Suboptimal Catalyst or Conditions: The choice and amount of catalyst are critical. Both acid and base catalysts are commonly employed to facilitate key steps in the reaction mechanism, such as condensation and cyclization.[6]

    • Troubleshooting:

      • Catalyst Screening: If using a generic acid or base (e.g., acetic acid, piperidine), consider screening alternatives. For acid catalysis, p-Toluenesulfonic acid (TsOH) or Lewis acids like InCl₃ have been reported.[6][7] For base catalysis, triethylamine or DBU can be effective.[6][8]

      • Catalyst Loading: The optimal catalyst loading is crucial. Too little may result in a slow or incomplete reaction, while too much can promote side reactions. A systematic screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.

      • Heterogeneous Catalysts: Consider using solid-supported or magnetic nanocatalysts.[9][10] These often provide high efficiency and are easily removed from the reaction mixture, simplifying work-up and purification.[9][11]

  • Poor Solvent Choice: The solvent plays a significant role in reactant solubility and can influence the reaction mechanism and regioselectivity.[11][12]

    • Troubleshooting:

      • Solvent Screening: The most common solvents are alcohols like ethanol.[3][6] However, screening a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene, or even water) can lead to significant yield improvements.[11] In one study, switching from nonpolar solvents like cyclohexane to ethanol increased the yield from less than 70% to 97%.[11]

      • Green Solvents: Aqueous or hydrotropic media are being explored as environmentally friendly alternatives that can also enhance reaction rates and yields.[13]

  • Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps.

    • Troubleshooting:

      • Precipitation/Crystallization: Ensure the product has fully precipitated before filtration. This can sometimes be induced by cooling the reaction mixture or by adding an anti-solvent (e.g., water or hexane).

      • pH Adjustment: During aqueous work-up, the pH can be critical for ensuring the product is in a neutral, less soluble form.[2]

      • Chromatography: If column chromatography is necessary, select an appropriate solvent system to ensure good separation from impurities without causing product loss on the column.

Q2: I'm observing significant side product formation. How can I identify the impurities and suppress their formation?

Side product formation is a common issue that directly impacts yield and purification difficulty. The key is to understand the reaction mechanism to predict and prevent unwanted pathways.

Common Side Reactions & Prevention Strategies:

  • Formation of Regioisomers: When using unsymmetrical starting materials (e.g., an unsymmetrical 1,3-dicarbonyl compound), the formation of two or more regioisomers is a major challenge.[6] The initial nucleophilic attack can occur at different electrophilic sites, leading to different product skeletons.[6]

    • Troubleshooting:

      • Solvent Effects: The choice of solvent can strongly influence regioselectivity. Protic solvents like ethanol may favor one isomer, while aprotic solvents may favor another.[12]

      • Catalyst Control: The acidity or basicity of the catalyst can direct the initial condensation step. Experimenting with different acid or base catalysts is a primary strategy for controlling regiochemistry.

      • Structural Modification: Introducing bulky groups on one of the reactants can sterically hinder attack at a specific site, favoring the formation of a single isomer.

  • Incomplete Cyclization or Dehydration: The reaction mechanism typically involves a Michael addition, followed by an intramolecular condensation (cyclization) and then dehydration to form the aromatic pyridine ring.[6] Intermediates from any of these steps can persist as impurities if the reaction is not driven to completion.

    • Troubleshooting:

      • Dehydrating Conditions: Ensure conditions are sufficient for the final water elimination step. Using a Dean-Stark trap to remove water azeotropically (with a solvent like toluene) can be effective. Stronger acid catalysts can also promote dehydration.

      • Oxidation Step: Some synthetic routes require a final oxidation step to form the aromatic pyridine ring from a dihydropyridine intermediate. If this step is spontaneous, ensure the reaction is open to the air.[6] If it is not, an oxidizing agent may need to be added.

  • Formation of Pyrazoline Byproducts: In syntheses starting from α,β-unsaturated carbonyl compounds, the intermediate pyrazoline may be observed as a side product if the final oxidation to the aromatic pyrazole ring is not complete.

    • Troubleshooting:

      • Introduce an Oxidant: If the pyrazoline is isolated, it can often be converted to the desired pyrazole by treatment with a mild oxidizing agent.

      • Adjust Reaction Conditions: Prolonged heating or exposure to air during the reaction can sometimes promote the necessary oxidation.

Optimization Workflow & Protocols

A systematic approach is crucial for efficient optimization. The following workflow provides a structured method for troubleshooting low yields or high impurity levels.

Troubleshooting Workflow Diagram

G start Problem: Low Yield / High Impurity incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products? start->side_products workup_loss Work-up / Purification Loss? start->workup_loss monitor_rxn Action: Monitor by TLC/LC-MS Extend Time / Increase Temp incomplete_rxn->monitor_rxn optimize_catalyst Action: Screen Catalysts (Acid/Base, Loading) incomplete_rxn->optimize_catalyst analyze_impurities Action: Characterize by MS/NMR Adjust Conditions to Suppress side_products->analyze_impurities optimize_solvent Action: Screen Solvents (Polarity, Protic/Aprotic) side_products->optimize_solvent review_workup Action: Optimize pH, Solvent for Isolation workup_loss->review_workup

Caption: A decision tree for troubleshooting pyrazolopyridinone synthesis.

Experimental Protocols

Protocol 1: General Procedure for Three-Component Pyrazolopyridinone Synthesis

This protocol is a representative example based on common literature procedures.[3][6]

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), 5-aminopyrazole derivative (1.0 mmol), and an active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., absolute ethanol, 10 mL) followed by the catalyst (e.g., piperidine, 3.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (e.g., 90 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent) until the starting materials are consumed (typically 5-16 hours).[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the mixture under reduced pressure.[3] Add cold water (10 mL) to the residue to induce precipitation.

    • Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂, 2 x 20 mL).[3]

    • Wash the combined organic extracts with saturated NaHCO₃ solution, dry over MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Catalyst and Solvent Screen for Yield Optimization

This protocol outlines a parallel approach to efficiently screen key reaction parameters.

  • Setup: Arrange a set of reaction vials or small flasks, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the starting materials in the same molar ratios as described in Protocol 1.

  • Variable Addition:

    • Solvent Screen: To different sets of vials, add an equal volume of each solvent to be tested (e.g., Ethanol, Acetonitrile, Toluene, DMF, Water).

    • Catalyst Screen: Within each solvent set, add a different catalyst to each vial (e.g., Piperidine, Triethylamine, Acetic Acid, TsOH). Ensure the molar loading of the catalyst is consistent for the initial screen.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Run the reactions for a fixed period (e.g., 12 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent and analyze by LC-MS or HPLC to determine the relative yield of the desired product in each condition.

  • Data Evaluation: Tabulate the results to identify the optimal solvent and catalyst combination.

Data Presentation: Example of a Solvent Screen

The following table illustrates how to present data from an optimization screen for the synthesis of a hypothetical pyrazolopyridinone.

EntrySolventCatalyst (10 mol%)Time (h)Yield (%)
1TolueneAcetic Acid1245
2AcetonitrileAcetic Acid1262
3EthanolAcetic Acid1275
4WaterAcetic Acid1270[11]
5ToluenePiperidine1255
6AcetonitrilePiperidine1268
7Ethanol Piperidine 12 86 [6]
8DMFPiperidine1281

Yields are hypothetical and for illustrative purposes, based on trends observed in the literature.

Mechanistic Insight

Understanding the reaction pathway is fundamental to effective troubleshooting. The formation of pyrazolo[3,4-b]pyridines via a three-component reaction typically follows the sequence illustrated below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldehyde->Unsaturated_Intermediate Base or Acid - H₂O ActiveMethylene Active Methylene Compound ActiveMethylene->Unsaturated_Intermediate Michael_Adduct Michael Adduct Unsaturated_Intermediate->Michael_Adduct Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael_Adduct Cyclized_Intermediate Cyclized Dihydro Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Final_Product Pyrazolopyridinone (Aromatized Product) Cyclized_Intermediate->Final_Product - H₂O [Oxidation]

Caption: Generalized mechanism for pyrazolopyridinone synthesis.

This mechanism highlights the critical steps where issues can arise. For instance, a poor catalyst might stall the reaction at the Michael Adduct stage, while harsh conditions could degrade the final product. By targeting the specific step that is failing, you can make more informed decisions to optimize your synthesis.

References

Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one and related polar heterocyclic compounds using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this class of molecules. The content moves from foundational principles to practical protocols and troubleshooting, ensuring a comprehensive understanding of the methodology.

Section 1: Foundational Principles & Initial Considerations

The successful purification of this compound hinges on understanding its inherent chemical properties. This molecule is a fused heterocyclic system containing both pyrazole and pyridinone rings.[1][2] This structure confers significant polarity due to the presence of multiple nitrogen atoms and a carbonyl group, which act as hydrogen bond acceptors, and an N-H group, which is a hydrogen bond donor. These features dictate the compound's behavior on a chromatographic support.

1.1. The Challenge: Polarity and Silica Interactions

Standard silica gel is the most common stationary phase for column chromatography.[3] It is a polar adsorbent, and its surface is covered with silanol groups (Si-OH). The primary challenges in purifying polar, nitrogen-containing compounds like this compound are:

  • Strong Adsorption: The polar functional groups of the target molecule can interact very strongly with the acidic silanol groups on the silica surface. This can lead to poor mobility, requiring highly polar and often difficult-to-remove solvent systems for elution.[4][5]

  • Peak Tailing/Streaking: The acidic nature of standard silica gel can cause strong, non-ideal interactions with basic nitrogen atoms in the heterocyclic core. This often results in broad, streaky bands on both TLC plates and during column elution, leading to poor separation from impurities.[4]

  • Compound Degradation: Some sensitive compounds may degrade on the acidic surface of silica gel. It is always prudent to test compound stability on a small scale before committing the bulk material to a column.[5]

1.2. Strategic Approach: Method Development with Thin-Layer Chromatography (TLC)

Before any preparative column is run, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[6][7][8] TLC is a rapid, low-cost method to screen for the optimal stationary and mobile phases.

The Goal of TLC Development: To find a solvent system that provides:

  • A good separation between the desired compound and its impurities.

  • An Rf (retardation factor) value for the target compound of approximately 0.25 to 0.35 .[9] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).[9]

Workflow for Chromatographic Purification

Purification Workflow cluster_prep Preparation & Development cluster_execution Column Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Solvent Select Solvent System (Rf ≈ 0.25-0.35) TLC->Solvent Pack Pack Column Solvent->Pack Proceed to Column Load Load Sample Pack->Load Elute Elute with Selected Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (by TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: General workflow for purification by column chromatography.

Section 2: Experimental Protocols

This section details the step-by-step procedures for purifying this compound.

2.1. Stationary Phase Selection

For a polar compound like this, several options for the stationary phase should be considered.

Stationary PhaseRationale & Use Case
Standard Silica Gel Most common and cost-effective. Best for initial trials. May require mobile phase modifiers.
Deactivated (Neutral) Silica Silica gel washed with a base (e.g., triethylamine) to neutralize acidic silanol sites. Reduces peak tailing for basic compounds.[4]
Alumina (Neutral or Basic) An alternative polar adsorbent. Can be less acidic than silica, offering different selectivity.
Reversed-Phase Silica (C18) Non-polar stationary phase used with polar solvents (e.g., water, methanol, acetonitrile). Useful if the compound is one of the more polar components in a mixture of non-polar impurities.[10]

2.2. Mobile Phase (Solvent System) Selection

The choice of solvent is critical for achieving separation.[7][8] A two-component system, consisting of a non-polar and a polar solvent, is typically used. For highly polar compounds, more aggressive polar systems are necessary.[11]

Recommended Solvent Systems for Screening (in order of increasing polarity):

SystemComponents (Non-polar / Polar)Comments
System A Hexane / Ethyl AcetateA standard starting point for many organic compounds.[11] May not be polar enough.
System B Dichloromethane (DCM) / Methanol (MeOH)An excellent and widely used system for polar compounds.[11] Start with 1-2% MeOH and increase as needed.
System C Ethyl Acetate / MethanolA good alternative to DCM/MeOH if chlorinated solvents are to be avoided.
System D DCM / MeOH / Triethylamine (TEA)For severe peak tailing, add 0.5-1% TEA to the mobile phase to compete for acidic sites on the silica.[12]

2.3. Step-by-Step Protocol for Column Chromatography

  • TLC Optimization:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or MeOH).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a chosen solvent system (e.g., 95:5 DCM/MeOH).

    • Visualize the plate (e.g., under UV light).

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3.[9]

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (a good rule of thumb is a silica weight of 20-50 times the sample weight).[3]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • With the stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of a strong solvent (like DCM or MeOH). Using a pipette, carefully apply this concentrated solution to the top of the silica bed. Allow it to absorb completely into the silica.

    • Dry Loading: If the sample has poor solubility in the column solvent, dissolve it in a suitable solvent, add a small amount of silica gel (10-20 times the sample mass), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluting solvent to the column.

    • If using a single (isocratic) solvent system, maintain a constant flow.

    • If using a gradient, start with the less polar mixture and gradually increase the percentage of the more polar solvent.[3][6] This is effective for separating compounds with a wide range of polarities.

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of labeled test tubes or vials.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the purification of polar heterocyclic compounds.

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This is a classic sign that your compound is highly polar and strongly adsorbed to the silica.[5] You need a more polar solvent system.

  • Solution: Switch to a more aggressive polar solvent system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.[11] Start with a low percentage of methanol (e.g., 2%) and gradually increase it (5%, 10%) until you observe an Rf value between 0.25 and 0.35. Be aware that using more than 10% methanol in dichloromethane can potentially start to dissolve some of the silica gel.[11]

Q2: My compound shows significant streaking or "tailing" on the TLC plate and is eluting from the column as a very broad band.

A: This is characteristic of a strong, non-ideal interaction between your basic compound and the acidic silanol groups on the silica surface.[4]

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluting solvent. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is sufficient. The modifier will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation.[11]

  • Solution 2 (Stationary Phase Choice): Consider using a deactivated or neutral stationary phase, such as neutral alumina or base-washed silica, which has fewer free acidic sites.

Q3: I can't separate my product from a very closely-running impurity. What can I do to improve resolution?

A: Improving the resolution of closely eluting spots requires optimizing the selectivity of your chromatographic system.

  • Solution 1 (Change Solvent System): Do not just increase polarity; change the nature of the solvents. For example, if you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol. Different solvents interact with your compounds and the stationary phase in different ways (e.g., hydrogen bonding vs. dipole-dipole interactions), which can alter the separation selectivity.[10]

  • Solution 2 (Finer Silica): Use silica gel with a smaller particle size (higher mesh number). For example, switching from 70-230 mesh (gravity chromatography) to 230-400 mesh (flash chromatography) increases the surface area and can improve separation efficiency.[8]

  • Solution 3 (Consider a Different Stationary Phase): Sometimes silica gel is not the best choice. Try a different adsorbent like alumina or even a phenyl-functionalized silica phase which can offer π-π interactions beneficial for aromatic compounds like pyridones.[10]

Q4: My compound seems to have disappeared. I loaded it onto the column, but I can't find it in any of the fractions.

A: There are several possibilities for this frustrating outcome.[5]

  • Possibility 1 (Decomposition): Your compound may not be stable on silica gel. To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the original spot, your compound is likely decomposing. In this case, you must use a more inert stationary phase like Florisil or deactivated silica.[5]

  • Possibility 2 (Still on the Column): You may not have used a polar enough solvent system to elute it. Try flushing the column with a very strong solvent mixture (e.g., 10-20% Methanol in DCM) to see if the compound elutes.

  • Possibility 3 (Came off in the Solvent Front): If your initial solvent system was too polar, the compound may have eluted immediately with the solvent front. Always check the very first fractions collected.[5]

Troubleshooting Decision Tree

Troubleshooting Tree start Problem Observed q1 Streaking / Tailing? start->q1 q2 Compound at Baseline (Rf ≈ 0)? start->q2 q3 Compound at Solvent Front (Rf ≈ 1)? start->q3 q4 Poor Separation (ΔRf is small)? start->q4 ans1 Add 0.5-1% TEA or NH3 to mobile phase. Consider neutral alumina. q1->ans1 Yes ans2 Increase polarity of mobile phase. (e.g., add more MeOH) q2->ans2 Yes ans3 Decrease polarity of mobile phase. (e.g., add more DCM/Hexane) q3->ans3 Yes ans4 Change solvent system (e.g., EtOAc/Hex -> DCM/MeOH). Use finer mesh silica. q4->ans4 Yes

Caption: A decision tree for common column chromatography issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the typical impurities I might expect from the synthesis of pyrazolo[3,4-c]pyridinones? A: Impurities are highly dependent on the synthetic route. However, common impurities can include unreacted starting materials, regioisomers (if the cyclization reaction is not selective), and over-alkylated or deacetylated byproducts if protecting groups are used.[13][14] Developing a good TLC system is the best way to visualize these impurities relative to your product.

Q: Is flash chromatography recommended for this compound? A: Yes, flash chromatography is highly recommended. It is much faster than traditional gravity chromatography and generally provides better resolution due to the use of finer silica gel (230-400 mesh) and positive pressure to force the solvent through the column.[8]

Q: Can I use reversed-phase chromatography for this purification? A: Absolutely. Reversed-phase (RP) chromatography can be an excellent alternative, especially if your impurities are less polar than your target compound. In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar product will elute earlier than non-polar impurities. RP is often used in preparative HPLC systems for high-purity isolation.[10][13]

Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used (DCM, Methanol, Hexane, Ethyl Acetate) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.

References

identifying common impurities in 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Conceptual Framework: A Plausible Synthetic Route and Its Challenges

A common and efficient method for constructing the this compound core involves the condensation and subsequent cyclization of an aminopyrazole precursor with a malonate derivative. A representative scheme is the reaction of ethyl 5-aminopyrazole-4-carboxylate with diethyl malonate, typically under basic conditions at elevated temperatures.

dot

Caption: General synthetic scheme for this compound.

While this route is robust, it is not without its pitfalls. The inherent reactivity of the starting materials and intermediates can lead to several side reactions, resulting in a mixture of impurities that can complicate purification and compromise the final product's purity. This guide will focus on troubleshooting the formation of these byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My LC-MS analysis shows a major peak with the correct mass for my product, but also a significant peak with the same mass. What could this be?

A1: You are likely observing the formation of a regioisomeric byproduct. This is one of the most common issues in this synthesis.

Causality: The starting material, ethyl 5-aminopyrazole-4-carboxylate, has two nucleophilic nitrogen atoms in the pyrazole ring (N1 and the exocyclic amino group). While the desired reaction involves the exocyclic amine and the ester undergoing cyclization with diethyl malonate, the N1-nitrogen can also participate in a competing reaction pathway. This leads to the formation of the isomeric pyrazolo[1,5-a]pyrimidine-5,7-dione.[1][2] Both isomers possess the same molecular formula and therefore the same exact mass.

Likely Impurity Structure:

  • Impurity A: Pyrazolo[1,5-a]pyrimidine-5,7-dione

Troubleshooting and Resolution:

  • Analytical Confirmation:

    • HPLC: Positional isomers often exhibit different retention times on reversed-phase HPLC due to subtle differences in polarity and shape.[3][4][5] A shallow gradient or isocratic elution can improve separation. Phenyl-based columns can offer alternative selectivity for aromatic isomers.[5]

    • NMR Spectroscopy: 2D NMR techniques like HMBC and NOESY are definitive for structure confirmation. The correlation patterns will be distinct for the two different heterocyclic systems. For instance, the connectivity between the pyrazole and newly formed pyridinone/pyrimidine rings will differ.

  • Mitigation Strategies:

    • Protecting Groups: Protection of the N1 position of the pyrazole ring prior to the cyclization reaction can prevent this side reaction. A suitable protecting group (e.g., a p-methoxybenzyl group) can be removed in a subsequent step.

    • Reaction Optimization: Carefully screen reaction conditions. Lowering the reaction temperature or using a bulkier base might favor one pathway over the other due to kinetic or steric effects.

dot

Caption: Competing pathways leading to desired product and isomeric impurity.

Q2: My reaction seems incomplete, and I'm isolating significant amounts of my starting materials. I also see a new peak in my LC-MS with a mass corresponding to my aminopyrazole starting material minus an ethyl group.

A2: This suggests two issues are occurring: an incomplete reaction and hydrolysis of your starting material.

Causality:

  • Incomplete Reaction: The cyclization reaction often requires high temperatures and a strong base to proceed to completion. Insufficient reaction time, too low a temperature, or a weak or substoichiometric amount of base can lead to poor conversion.

  • Hydrolysis: The ester functional group on the ethyl 5-aminopyrazole-4-carboxylate is susceptible to hydrolysis under the basic reaction conditions, especially if water is present in the solvent or reagents. This forms the corresponding carboxylic acid.

Likely Impurity Structures:

  • Impurity B: 5-Aminopyrazole-4-carboxylic acid

  • Impurity C: Unreacted Ethyl 5-aminopyrazole-4-carboxylate

  • Impurity D: Unreacted Diethyl Malonate

Troubleshooting and Resolution:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried to minimize water content and prevent hydrolysis.

  • Optimize Reaction Conditions:

    • Base: Use a strong base like sodium ethoxide (NaOEt) in stoichiometric or slight excess.

    • Temperature: Ensure the reaction is heated sufficiently, often to the reflux temperature of the solvent (e.g., ethanol).

    • Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion.

  • Purification: The hydrolyzed carboxylic acid (Impurity B) will have a significantly different polarity from the desired product and unreacted ester. It can typically be removed by an aqueous basic wash during workup or by column chromatography.

Q3: After purification, my NMR spectrum looks clean, but the mass spectrum shows a peak that is 44 Da lower than my expected product mass. What is this impurity?

A3: This is likely the decarboxylated byproduct of an intermediate or the final product.

Causality: The synthesis can proceed through an intermediate, 1H-pyrazolo[3,4-c]pyridine-5-one-7-carboxylic acid, which can then decarboxylate under the high-temperature reaction conditions. Pyridinecarboxylic acids are known to undergo decarboxylation, and this process can be facilitated by heat.[2][6][7][8]

Likely Impurity Structure:

  • Impurity E: 1,4-Dihydropyrazolo[3,4-c]pyridine

Troubleshooting and Resolution:

  • Analytical Confirmation: This impurity will have a distinct retention time in HPLC and a clear M-44 peak in the mass spectrum. The 1H NMR will also be different, most notably lacking the signals associated with the pyridinone ring and showing signals for a dihydropyridine structure.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating or prolonged reaction times after the cyclization is complete. Stepwise procedures, where the cyclization is performed at one temperature and then held at a lower temperature, may be beneficial.

    • Purification: This impurity should be separable from the desired product by column chromatography due to differences in polarity.

Summary of Common Impurities

Impurity IDStructure NameMolecular Weight ( g/mol )Common SourceKey Analytical Signature
A Pyrazolo[1,5-a]pyrimidine-5,7-dione149.11Regioisomeric cyclizationSame mass as product, different HPLC tR and NMR spectrum.
B 5-Aminopyrazole-4-carboxylic acid127.09Hydrolysis of starting material esterM-28 from starting ester; acidic proton in NMR.
C Ethyl 5-aminopyrazole-4-carboxylate155.15Unreacted starting materialMatches starting material reference spectra.
D Diethyl Malonate160.17Unreacted starting materialMatches starting material reference spectra; characteristic MS fragments.[9][10]
E 1,4-Dihydropyrazolo[3,4-c]pyridine107.12Decarboxylation of intermediate/productM-44 from product; distinct NMR signals for dihydropyridine.

Experimental Protocols: Analytical Methods

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring and Purity Analysis

This method is designed to separate the desired product from the key starting materials and the common regioisomeric impurity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl column can be used for orthogonal screening.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order: 5-Aminopyrazole-4-carboxylic acid (most polar) -> this compound and Isomer A -> Ethyl 5-aminopyrazole-4-carboxylate -> Diethyl malonate (least polar).

dot

Caption: Workflow for HPLC analysis of the reaction mixture.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Use the same chromatographic conditions as in Protocol 1, with the LC output directed to an electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 50-500

  • Data Analysis: Extract ion chromatograms for the theoretical masses of the expected product and all potential impurities (listed in the table above) to confirm their presence or absence.

References

Technical Support Center: Navigating the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one and its derivatives. This scaffold is of significant interest in medicinal chemistry and drug discovery, yet its synthesis can present challenges, often resulting in suboptimal yields. This guide is designed to provide in-depth, practical solutions to common problems encountered during its synthesis, moving beyond procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that can arise during the multi-step synthesis of the this compound core.

Issue 1: Low Yield in the Initial Pyrazol-5-amine Formation

A common route to the target scaffold involves the initial synthesis of a substituted pyrazol-5-amine from an aryloxopropanenitrile and a hydrazine derivative.[1] Low yields in this step can cripple the entire synthetic sequence.

Question: My reaction between an aryloxopropanenitrile and a substituted hydrazine hydrochloride to form the pyrazol-5-amine is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer: This is a classic cyclocondensation reaction, and its success hinges on several factors.[2]

  • Inefficient Liberation of the Free Hydrazine: When using a hydrazine hydrochloride salt, it is crucial to add a base to liberate the free, nucleophilic hydrazine.[2] If the base is too weak or used in insufficient quantity, a significant portion of your hydrazine will remain as the unreactive ammonium salt.

    • Solution: Use a suitable base like triethylamine or pyridine to neutralize the hydrochloride salt.[2] The reaction pH is critical; if the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. Conversely, a highly basic medium could lead to decomposition of the starting material.[2]

  • Solvent Choice: The polarity and boiling point of the solvent are critical for both solubility of reactants and reaction rate.

    • Solution: Ethanol is a commonly used solvent for this reaction.[1] However, if solubility is an issue, consider screening other solvents like isopropanol or n-butanol, which have higher boiling points and may improve reaction kinetics.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to reflux and monitored over time.[2] It is not uncommon for these reactions to require several hours (e.g., 16 hours) to reach completion.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid premature work-up or decomposition from prolonged heating.[2]

Issue 2: Poor Yields in the Vilsmeier-Haack Formylation

The subsequent step often involves a Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, a precursor for the pyridinone ring.

Question: The formylation of my pyrazol-5-amine using POCl₃ and DMF is resulting in a complex mixture and a low yield of the desired 4-formyl-pyrazolyl-dimethylimidoformamide. What can I do?

Answer: The Vilsmeier-Haack reaction is sensitive to stoichiometry and temperature.

  • Stoichiometry of Reagents: An excess of POCl₃ can lead to the formation of undesired chlorinated byproducts.

    • Solution: Use a slight excess (around 1.2 equivalents) of POCl₃ relative to the pyrazol-5-amine.[1]

  • Temperature Control: The reaction is typically exothermic. Poor temperature control can lead to decomposition and side reactions.

    • Solution: The reaction is often carried out at a controlled temperature, for instance, 75°C.[1] Ensure uniform heating and stirring to avoid localized overheating.

  • Work-up Procedure: The crude product must be carefully handled during work-up to avoid hydrolysis of the imidoformamide group.

    • Solution: After the reaction is complete, the mixture is typically quenched with water and extracted. Washing the organic extracts with a mild base like saturated sodium bicarbonate (NaHCO₃) can help to neutralize any remaining acidic components.[1]

Issue 3: Low Yield in the Final Cyclization to this compound

The final and often most challenging step is the cyclization to form the pyridinone ring. Yields in this step have been reported to be as low as 30-67%.[1]

Question: My final cyclization step, involving the reaction of the formylated pyrazole intermediate with an amine (e.g., piperidine) in ethanol, is giving a very low yield of the desired pyrazolopyridinone. How can I optimize this?

Answer: This intramolecular condensation and cyclization is a delicate process. Several factors can contribute to low yields.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical for this cyclization.

    • Solution: While piperidine in ethanol is a reported condition,[1] other bases and solvents should be screened. For instance, a stronger base might be required to facilitate the initial condensation. A higher boiling point solvent could also improve the reaction rate. Consider screening conditions such as sodium ethoxide in ethanol, or potassium tert-butoxide in THF or dioxane.

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Solution: Extend the reaction time and monitor closely by TLC or LC-MS. Increasing the reaction temperature by using a higher-boiling solvent might also be beneficial.

  • Side Reactions: The formyl group is reactive and can participate in side reactions, especially at elevated temperatures.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. The purity of the starting materials is also crucial to avoid competing reactions.

  • Product Purification: The final product may be difficult to purify, leading to losses during isolation.

    • Solution: Column chromatography is a common purification method.[1] It is advisable to perform small-scale trials with different solvent systems to find the optimal conditions for separation.[3] If the product is prone to degradation on silica gel, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic pathway starts with a 2-bromo-arylketone, which is converted to an aryloxopropanenitrile. This intermediate is then reacted with a hydrazine derivative to form a pyrazol-5-amine. The pyrazole is subsequently formylated using a Vilsmeier-Haack reaction (POCl₃/DMF). The resulting 4-formyl-pyrazolyl-dimethylimidoformamide undergoes hydrolysis and then cyclization with an amine to yield the final this compound scaffold.[1]

Q2: I am observing the formation of a regioisomer during the initial pyrazol-5-amine synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity can be influenced by the solvent and the electronic and steric properties of the substituents on both the dicarbonyl compound (or its equivalent) and the hydrazine. In some cases, using specific solvents or modifying the substituents to create a stronger electronic or steric bias can favor the formation of one regioisomer.

Q3: My final product appears to be degrading during work-up and purification. What precautions should I take?

A3: Pyrazolopyridinone derivatives can be sensitive to harsh pH conditions. During aqueous work-up, it is important to control the pH to keep the product in its neutral, less water-soluble form. For purification by column chromatography, if you suspect degradation on silica gel, you can try deactivating the silica with a small amount of triethylamine mixed in the eluent, or switch to a less acidic stationary phase like alumina.[3]

Experimental Protocols

Protocol: Optimized Cyclization to this compound

This protocol is a generalized starting point for optimization.

  • To a solution of the 4-formyl-1H-pyrazol-5-amine derivative (1.0 equiv.) in anhydrous ethanol (or another solvent being screened, e.g., n-butanol, dioxane) under an inert atmosphere (N₂ or Ar), add the desired amine (e.g., piperidine, 1.5 equiv.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the starting material is consumed (or no further conversion is observed), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Visualizing the Process

General Synthetic Workflow

G cluster_0 Synthesis of Pyrazol-5-amine cluster_1 Formylation and Cyclization cluster_2 Troubleshooting Points A Aryloxopropanenitrile C Pyrazol-5-amine A->C B Hydrazine Derivative B->C D Vilsmeier-Haack Formylation C->D T1 Low Yield in Pyrazole Formation C->T1 E Hydrolysis D->E T2 Side Reactions in Formylation D->T2 F Cyclization with Amine E->F G This compound F->G T3 Poor Cyclization Yield F->T3

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound and highlighting common troubleshooting points.

Decision Tree for Troubleshooting Low Cyclization Yield

G start Low Yield in Cyclization Step incomplete_reaction Is the reaction going to completion (check by TLC/LC-MS)? start->incomplete_reaction extend_time Extend reaction time / Increase temperature incomplete_reaction->extend_time No side_products Are there significant side products? incomplete_reaction->side_products Yes extend_time->side_products screen_conditions Screen different bases and/or solvents success Yield Improved screen_conditions->success purify_reagents Purify starting materials / Use inert atmosphere side_products->purify_reagents Yes workup_loss Is the product lost during work-up/purification? side_products->workup_loss No purify_reagents->workup_loss workup_loss->screen_conditions No optimize_purification Optimize extraction pH / Screen chromatography conditions workup_loss->optimize_purification Yes optimize_purification->success

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of pyrazolopyridines. This resource is designed to provide expert, field-tested insights into one of the most common challenges in this area: the formation of regioisomers. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively control the regioselectivity of your reactions.

Introduction: The Challenge of Regioisomeric Purity

Pyrazolopyridines are a critical class of bicyclic heterocyclic compounds, with five possible constitutional isomers depending on the fusion of the pyrazole and pyridine rings.[1] Within a specific isomer class, such as the medicinally important pyrazolo[3,4-b]pyridines, the reaction of unsymmetrical starting materials can lead to the formation of two or more regioisomers.[1] This lack of regioselectivity complicates purification, reduces the yield of the desired product, and can introduce significant delays in research and development timelines.

This guide will delve into the mechanistic underpinnings of regioisomer formation and provide actionable, evidence-based strategies to steer your synthesis toward the desired isomeric product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: I'm observing a nearly 1:1 mixture of regioisomers in my pyrazolopyridine synthesis. What are the primary factors controlling regioselectivity?

The formation of regioisomers is a common hurdle, especially when using unsymmetrical starting materials.[2] The regiochemical outcome of the reaction is primarily governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.

Deep Dive into the Causality:

In the synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur from either the exocyclic amino group or the N1 of the pyrazole ring onto one of the two non-equivalent carbonyl carbons. The relative electrophilicity of these carbonyl carbons is a key determinant of the initial reaction pathway.[1][3]

  • Electronic Effects: A more electrophilic carbonyl group will be more susceptible to nucleophilic attack. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, directing the initial reaction to that site.[1]

  • Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered carbonyl.

  • Reaction Conditions: The solvent, temperature, and catalyst can all influence the delicate balance between the competing reaction pathways.[1][2]

Troubleshooting Flowchart: Addressing Poor Regioselectivity

G start Poor Regioselectivity Observed (e.g., ~1:1 isomer ratio) purity Verify Purity of Starting Materials (Aminopyrazole, Dicarbonyl) start->purity conditions Modify Reaction Conditions purity->conditions If pure solvent Solvent Screen: - Ethanol (baseline) - TFE or HFIP (for enhanced selectivity) - Aprotic solvents (e.g., DMF, Dioxane) conditions->solvent temp Temperature Optimization: - Lower temperature to favor kinetic product - Increase temperature to favor thermodynamic product solvent->temp catalyst Catalyst Variation: - Acid catalysis (e.g., AcOH, HCl) - Base catalysis (e.g., NaOH, Et3N) - Lewis acid (e.g., ZrCl4, CuCl2) temp->catalyst structural Structural Modification of Reactants catalyst->structural If still suboptimal separation Optimize Separation Protocol (e.g., Flash Chromatography, Crystallization) catalyst->separation If separation is feasible dicarbonyl Modify 1,3-Dicarbonyl: - Introduce strong EWG/EDG - Increase steric bulk structural->dicarbonyl aminopyrazole Modify Aminopyrazole: - Alter substituents to influence nucleophilicity structural->aminopyrazole G cluster_0 Pathway A (Kinetic Control) cluster_1 Pathway B (Thermodynamic Control) A_start Unsymmetrical 1,3-Dicarbonyl A_intermediate Intermediate A A_start->A_intermediate Fast, irreversible (e.g., low temp, strong Lewis Acid) A_product Regioisomer 1 A_intermediate->A_product B_start Unsymmetrical 1,3-Dicarbonyl B_intermediate Intermediate B B_start->B_intermediate Slower, reversible (e.g., high temp, base catalysis) B_product Regioisomer 2 B_intermediate->B_product Reactants 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl Reactants->A_start Catalyst X Reactants->B_start Catalyst Y

References

Technical Support Center: Enhancing the Solubility of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one derivatives. Drawing from established principles of medicinal chemistry and formulation science, this document offers practical, step-by-step guidance and explains the rationale behind each experimental approach.

Section 1: Troubleshooting and FAQs

This section addresses common questions and issues encountered during the development of this compound derivatives.

Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial steps I should take to diagnose the problem?

A1: The first step is to thoroughly characterize the physicochemical properties of your compound. The pyrazolo[3,4-c]pyridine core is a heterocyclic structure that can exhibit limited aqueous solubility due to its crystalline nature and potential for intermolecular hydrogen bonding.[1][2]

Initial Diagnostic Workflow:

  • Determine the intrinsic solubility (S₀): This is the solubility of the free, unionized form of the compound. It provides a baseline for all subsequent solubility enhancement efforts.

  • Measure the pKa: The pyridine and pyrazole rings contain ionizable nitrogen atoms.[3] Knowing the pKa is crucial for predicting how solubility will change with pH.[4] The pyridine nitrogen is basic, while the pyrazolone proton can be acidic.

  • Assess the solid-state properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify its melting point. Crystalline materials generally have lower solubility than their amorphous counterparts.[5]

  • Evaluate LogP: The octanol-water partition coefficient (LogP) will quantify the lipophilicity of your derivative. High LogP values often correlate with low aqueous solubility.

This initial data will guide you in selecting the most appropriate solubility enhancement strategy.

Q2: How does pH influence the solubility of my pyrazolopyridinone derivative, and how can I leverage this?

A2: The solubility of your compound is likely to be highly pH-dependent due to the ionizable nitrogen atoms in the heterocyclic core.

  • Basic Nitrogen (Pyridine): At a pH below the pKa of the pyridine nitrogen, this group will be protonated, forming a cationic species. This charged form is generally much more soluble in water than the neutral molecule.[6][7]

  • Acidic Proton (Pyrazolone): At a pH above the pKa of the pyrazolone N-H, this proton can be lost, forming an anionic species, which can also increase aqueous solubility.

By adjusting the pH of your solution, you can significantly increase the solubility.[8] For a weakly basic compound, lowering the pH will increase solubility. Conversely, for a weakly acidic compound, raising the pH will have the same effect. Creating a pH-solubility profile is a critical experiment to understand this relationship for your specific derivative.[9]

Q3: I'm considering structural modifications to improve solubility. What are the most effective strategies for this class of compounds?

A3: Structural modification can be a powerful tool to enhance intrinsic solubility.[1] However, it's crucial to consider the potential impact on pharmacological activity.

Key Strategies:

  • Introduce Ionizable Groups: Adding acidic or basic functional groups can provide handles for salt formation and pH-dependent solubility enhancement.[1]

  • Incorporate Polar Functional Groups: Adding groups like hydroxyls, amides, or sulfonamides can increase polarity and hydrogen bonding with water, thereby improving solubility.[2] Introducing a morpholine ring is a well-known strategy to improve aqueous solubility.[2]

  • Disrupt Crystal Packing: Modifying the molecular structure to disrupt planarity or symmetry can lower the crystal lattice energy, leading to improved solubility.[10]

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[11] This approach can be used to temporarily mask lipophilic groups with hydrophilic moieties, improving solubility for delivery.[12][13][14]

Q4: What are the most common formulation strategies to improve the solubility of poorly soluble compounds?

A4: When structural modifications are not feasible, formulation strategies are employed to enhance the apparent solubility and dissolution rate.[5][15]

Common Formulation Approaches:

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400 can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[16][17][18]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[19][20][21][22][23]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[24][25] This can create an amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate.[26]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][27]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to improve the solubility of this compound derivatives.

Protocol 2.1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of a this compound derivative over a range of pH values.

Materials:

  • Your this compound derivative

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • HPLC system with a suitable column and detection method

  • Shaking incubator or orbital shaker

  • pH meter

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare saturated solutions of your compound in each buffer. Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Measure the pH of the supernatant in each vial.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution.

Protocol 2.2: Salt Formation for Solubility Enhancement

Objective: To form a salt of a basic this compound derivative to improve its aqueous solubility.

Materials:

  • Your this compound derivative (the free base)

  • A pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)

  • An appropriate solvent system (e.g., ethanol, isopropanol, acetone, with or without water)

  • Stir plate and stir bar

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the free base of your compound in a minimal amount of the chosen solvent with gentle heating and stirring.

  • In a separate container, dissolve a stoichiometric equivalent of the selected acid in the same solvent. A general rule is to select an acid with a pKa value at least 2 units lower than the pKa of the basic drug to ensure proton transfer.[4]

  • Slowly add the acid solution to the solution of the free base while stirring.

  • Observe for the precipitation of the salt. If no precipitate forms, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble).

  • Once precipitation is complete, collect the solid salt by filtration.

  • Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum to a constant weight.

  • Characterize the resulting salt for its identity, purity, and solid-state properties (e.g., using XRPD and DSC).

  • Determine the aqueous solubility of the newly formed salt using the method described in Protocol 2.1.

Protocol 2.3: Solubility Enhancement using Cyclodextrins

Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Your this compound derivative

  • A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer or oven

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the specific cyclodextrin and the desired molar ratio.

  • Add the this compound derivative to the cyclodextrin solution in a 1:1 molar ratio (this can be optimized later).

  • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for complex formation.

  • After stirring, filter the solution to remove any un-complexed, undissolved drug.

  • Isolate the solid drug-cyclodextrin complex by freeze-drying (lyophilization) or by slow evaporation of the solvent.

  • Characterize the resulting solid to confirm the formation of the inclusion complex (e.g., using DSC, FTIR, or NMR).

  • Determine the apparent aqueous solubility of the complex and compare it to the intrinsic solubility of the parent drug.

Section 3: Data Presentation and Visualization

Table 1: Comparative Solubility of a Hypothetical Derivative (Compound X)
Solubilization Method Solvent System Apparent Solubility (µg/mL) Fold Increase
None (Intrinsic) pH 7.4 Buffer51
pH Adjustment pH 2.0 Buffer25050
Co-solvent 20% Ethanol in Water5010
Salt Formation Hydrochloride Salt in Water1500300
Cyclodextrin Complex 10% HP-β-CD in Water800160

Diagrams

Solubility_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Solubility Enhancement Techniques cluster_3 Validation Start Poorly Soluble Derivative P1 Determine Intrinsic Solubility (S₀) Start->P1 P2 Measure pKa P1->P2 P3 Analyze Solid State (XRPD, DSC) P2->P3 P4 Evaluate LogP P3->P4 Decision Select Strategy P4->Decision S1 Structural Modification (e.g., Prodrug) Decision->S1 High Potency, Modifiable S2 pH Adjustment / Salt Formation Decision->S2 Ionizable S3 Formulation Approaches (Co-solvents, Cyclodextrins, etc.) Decision->S3 Fixed Structure End Solubility Improved Derivative S1->End S2->End S3->End

Caption: Workflow for addressing solubility issues.

Salt_Formation_Mechanism cluster_0 Low Solubility State cluster_1 High Solubility State Drug-Base R-NH (Solid) Drug-Salt R-NH₂⁺ + Cl⁻ (Aqueous) Drug-Base->Drug-Salt + H⁺Cl⁻ (Protonation) Drug-Salt->Drug-Base - H⁺Cl⁻ (Deprotonation)

Caption: Equilibrium of salt formation.

References

Technical Support Center: Stability Testing of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the stability testing of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally related pyrazolopyridinone compounds. As a fused heterocyclic system, understanding the intrinsic stability of this molecule is critical for the development of robust formulations, accurate analytical methods, and reliable shelf-life predictions.

Given the limited specific literature on this exact molecule, this guide synthesizes field-proven insights from analogous structures and authoritative regulatory guidelines to provide a comprehensive framework for your stability studies. We will address common challenges in a practical question-and-answer format, covering experimental design, analytical troubleshooting, and data interpretation.

FAQs - Foundational Concepts

Q1: What are the key structural features of this compound that might influence its stability?

A1: The stability of this compound is governed by the interplay of its fused pyrazole and pyridinone rings. Key features include:

  • Pyridinone Ring: The pyridinone moiety contains a lactam (a cyclic amide). Amide bonds are susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to ring-opening.

  • Pyrazole Ring: Pyrazole rings are generally aromatic and relatively stable, often resistant to oxidation and reduction.[1][2] However, the N-H proton is weakly acidic and can be deprotonated under basic conditions, potentially influencing reactivity. The pyridine-like nitrogen atom can be protonated under acidic conditions.[1]

  • Fused Aromatic System: The fusion of the two rings creates an electron-rich heterocyclic system. Such systems can be susceptible to oxidative degradation and photolysis. The presence of multiple nitrogen atoms influences the electron distribution and overall reactivity of the molecule.[3]

Q2: What are forced degradation (stress testing) studies and why are they necessary?

A2: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies involve intentionally exposing the drug substance to harsh conditions—more severe than accelerated stability conditions—to identify likely degradation products and pathways.[4][5][6]

The primary goals are:

  • To Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations.[5][7]

  • To Develop Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the drug from its impurities, ensuring the method is "stability-indicating."[6][8]

  • To Understand Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities to stressors like acid, base, oxidation, light, and heat.[7]

A typical target for forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[6][8]

Troubleshooting Guide: Experimental Design & Setup

Q3: I'm having trouble dissolving this compound for my solution stability studies. What solvents should I consider?

A3: Solubility is a common first hurdle. While specific data for this molecule is sparse, related compounds suggest starting with a tiered approach.

  • Initial Screening: Begin with common laboratory solvents of varying polarity. A good starting point is water, methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).

  • Co-Solvent Systems: If solubility in a single solvent is poor, use co-solvent systems. For aqueous stability studies, mixtures of water or buffers with organic modifiers like methanol or ACN are common. Start with a high percentage of the organic solvent and titrate in the aqueous phase to the desired final concentration, monitoring for precipitation.

  • pH Adjustment: The molecule has both acidic (pyrazole N-H) and basic (pyridine-like nitrogen) centers. Solubility can often be dramatically improved by adjusting the pH. Experiment with buffered solutions (e.g., phosphate or acetate buffers) at various pH levels (e.g., pH 2, 7.4, 9).

  • Avoid Reactive Solvents: Be cautious with solvents that could participate in degradation. For example, using methanol in acidic conditions at high temperatures could potentially lead to esterification if the pyridinone ring opens.

Q4: What conditions are recommended for a standard forced degradation study of this compound?

A4: A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines, which recommend stressing the compound under various conditions.[4][6] The following table provides a robust starting point.

Stress ConditionReagent/ConditionTypical DurationKey Degradation Pathway
Acid Hydrolysis 0.1 M HCl2 hours to 7 days at RT or 60°CHydrolysis of the lactam bond in the pyridinone ring.
Base Hydrolysis 0.1 M NaOH2 hours to 7 days at RT or 60°CBase-catalyzed hydrolysis of the lactam bond.
Oxidation 3% H₂O₂24 hours at Room TemperatureN-oxidation, hydroxylation of the aromatic rings.
Thermal 60°C - 80°C (in solution and solid state)1 to 4 weeksGeneral thermal decomposition.
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)VariablePhotolytic cleavage, oxidation, or rearrangement.

Expert Tip: Always run a control sample (compound in solution, protected from the stressor) in parallel for each condition to differentiate stress-induced degradation from inherent instability in the solvent system.

Q5: How do I protect my samples during photostability testing?

A5: Photostability testing, as outlined in ICH Q1B, requires specific experimental controls.[4][5]

  • Light Source: Use a calibrated light chamber that provides controlled exposure to both cool white fluorescent (visible) and near-ultraviolet (UV) light.

  • Sample Presentation: Expose the drug substance directly and in solution. Use chemically inert, transparent containers (e.g., quartz cuvettes or Type I glass vials).

  • Dark Control: A crucial part of the experiment is the "dark control." This is an identical sample wrapped in aluminum foil or placed in an amber vial to shield it completely from light. This control is kept with the exposed samples to isolate the effects of light from any thermal effects of the chamber.

  • Quantum Yield: If significant degradation occurs, further studies can be performed using different wavelengths of light to determine the quantum yield and identify the most damaging part of the spectrum.

Troubleshooting Guide: Analytical Methodology (HPLC)

Q6: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the parent compound. What can I do?

A6: Poor peak shape is a common issue, especially with nitrogen-containing heterocyles. Here are the likely causes and solutions:

  • Secondary Interactions: The basic nitrogen atoms in the molecule can interact with acidic residual silanols on the surface of standard C18 silica columns. This is a primary cause of peak tailing.

    • Solution: Use a modern, end-capped, high-purity silica column. Alternatively, use a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) phase. Mixed-mode liquid chromatography (MMLC) can also be effective for separating polar nitrogen heterocycles.[9]

  • Mobile Phase pH: The ionization state of your molecule is critical. If the mobile phase pH is close to the pKa of the compound, you can get a mix of ionized and neutral species, leading to split or broad peaks.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the compound's pKa. For a molecule with basic nitrogens, using a low pH mobile phase (e.g., pH 2.5-3.0 with formic acid or trifluoroacetic acid) will ensure it is fully protonated and behaves consistently.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad or fronting peaks.

    • Solution: Dilute your sample and reinject. Perform a loading study to determine the optimal concentration range for your method.

Q7: I see new peaks in my stressed samples, but I'm not sure if they are degradants or artifacts. How can I confirm?

A7: Differentiating true degradants from experimental artifacts is critical.

  • Compare to Controls: The first step is to compare the chromatogram of the stressed sample to its corresponding control sample (unstressed). Peaks that appear or grow significantly in the stressed sample are likely degradants.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. A spectrally pure peak will have a consistent UV spectrum across its entire width. Impure peaks (co-eluting compounds) will show spectral differences.

  • Mass Spectrometry (LC-MS): The most definitive way to identify degradants is to use LC-MS. The mass-to-charge ratio (m/z) can help you propose molecular formulas for the new peaks. Comparing the mass of a potential degradant to the parent compound can suggest the type of reaction that occurred (e.g., +16 Da suggests oxidation; +18 Da suggests hydrolysis).

  • Blank Injections: Inject a blank (your sample solvent) to ensure that peaks are not arising from the solvent, system contamination, or carryover from previous injections.

Visualizations & Protocols

Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study, from planning to analysis.

Forced_Degradation_Workflow plan 1. Planning - Define stress conditions (ICH Q1A) - Select solvents & concentrations prep 2. Sample Preparation - Prepare stock solution - Aliquot for each stress condition - Prepare dark & unstressed controls plan->prep Define Protocol stress 3. Stress Application - Expose samples to Acid, Base, Oxidation, Heat, and Light prep->stress Expose quench 4. Quenching & Dilution - Neutralize acid/base samples - Dilute to working concentration stress->quench Stop Reaction analysis 5. HPLC/LC-MS Analysis - Inject stressed & control samples - Use PDA for peak purity quench->analysis Analyze data 6. Data Interpretation - Calculate % degradation - Perform mass balance - Propose degradation pathways analysis->data Evaluate Results report 7. Reporting - Document all conditions & results - Validate stability-indicating method data->report Summarize Degradation_Pathways parent This compound (Parent Compound) hydrolysis Ring-Opened Product (Carboxylic Acid + Hydrazine derivative) parent->hydrolysis Hydrolysis (Acid or Base) oxidation1 N-Oxide Product parent->oxidation1 Oxidation (H₂O₂) oxidation2 Hydroxylated Product parent->oxidation2 Oxidation / Photolysis

References

Navigating the Scale-Up of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of a pharmaceutical intermediate like 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one is a critical juncture in the drug development pipeline. Transitioning from the controlled environment of a laboratory to the dynamic conditions of pilot and commercial-scale production invariably introduces a new set of challenges.[1][2] This guide, structured as a technical support center, provides troubleshooting advice and answers to frequently asked questions to navigate the complexities of this process. It is designed to offer not just solutions, but also the underlying scientific reasoning to empower researchers in their scale-up campaigns.

Troubleshooting Guide: From Benchtop to Bulk

This section addresses specific, common issues encountered during the scale-up synthesis of this compound.

Issue 1: Inconsistent Yield and Purity Between Batches

Question: We are observing significant variability in yield and purity of this compound now that we have moved to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer:

Inconsistent yield and purity during scale-up are often multifactorial, stemming from changes in the physical and chemical environment of the reaction.[1] Here’s a breakdown of potential causes and actionable solutions:

  • Heat Transfer Limitations: One of the most significant challenges in scaling up is the reduced surface-area-to-volume ratio in larger reactors.[1] This can lead to inefficient heat dissipation, creating localized hot spots that can promote side reactions and impurity formation.

    • Causality: The fundamental synthetic routes to pyrazole derivatives, often involving cyclocondensation reactions, can be exothermic.[3][4] What is easily managed in a round-bottom flask with an ice bath becomes a significant thermal management challenge at scale.

    • Solution:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of your synthesis. This data is crucial for designing an appropriate cooling strategy.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile. This modulates the rate of heat generation.

      • Jacketed Reactors with Efficient Heat Transfer Fluids: Ensure your pilot plant reactor has a well-designed jacket and uses a heat transfer fluid capable of handling the thermal load.

  • Mixing Inhomogeneities: Inadequate mixing can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions and the formation of byproducts.[1]

    • Causality: The geometry of the reactor and the type of impeller significantly influence mixing efficiency. What works at the lab scale with a magnetic stir bar may not be effective in a large, baffled reactor.

    • Solution:

      • Computational Fluid Dynamics (CFD) Modeling: For critical processes, CFD can simulate mixing patterns and help in selecting the optimal impeller design and agitation speed.

      • Baffled Reactors: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., FT-IR, Raman spectroscopy) to track reaction progress in real-time at different points in the reactor, providing insights into mixing efficiency.[5]

  • Raw Material Variability: The quality and consistency of starting materials can have a magnified impact at a larger scale.[1][6]

    • Causality: Minor impurities in starting materials that were insignificant at the gram scale can become major contaminants in a multi-kilogram batch.

    • Solution:

      • Strict Supplier Qualification and Incoming Material Testing: Establish robust specifications for all raw materials and rigorously test each batch before use.

      • Robust Analytical Methods: Develop and validate analytical methods (e.g., HPLC, GC) to detect and quantify critical impurities in starting materials.[7]

Issue 2: Challenges in Product Isolation and Purification

Question: We are struggling with the crystallization of this compound at a larger scale. The product is oiling out, and the filtration is slow. How can we improve our isolation procedure?

Answer:

Crystallization is a critical step that dictates the purity and physical properties of the final product. Scale-up often requires a shift from rapid, lab-scale crystallization to a more controlled process.

  • "Oiling Out" or Amorphous Precipitation: This occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Causality: Rapid cooling or the addition of an anti-solvent at a large scale can create localized areas of high supersaturation.

    • Solution:

      • Controlled Cooling Profile: Implement a gradual, controlled cooling ramp rather than crash cooling.

      • Seeding: Introduce a small amount of crystalline product (seed crystals) at the appropriate temperature to induce crystallization and control crystal growth.

      • Solvent System Optimization: Re-evaluate the crystallization solvent system. A mixture of solvents can sometimes provide better control over solubility and crystallization kinetics.

  • Slow Filtration and Poor Cake Properties: This is often due to the formation of very fine particles or needle-like crystals that can clog the filter medium.

    • Causality: The rate of nucleation versus crystal growth influences the final particle size distribution. Rapid nucleation leads to smaller particles.

    • Solution:

      • "Digestion" or "Aging": Hold the slurry at the crystallization temperature for a period after crystallization is complete. This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution.

      • Anti-Solvent Addition Rate: If using an anti-solvent, control the addition rate to maintain a moderate level of supersaturation that favors crystal growth over nucleation.

Issue 3: Unexpected Impurity Profile

Question: We have identified a new, unknown impurity in our scaled-up batches of this compound that was not present in our lab-scale experiments. How should we approach this?

Answer:

The appearance of new impurities is a common and serious issue in scale-up, often linked to the factors discussed above (heat transfer, mixing).[1] A systematic approach is crucial for identification and control.

  • Impurity Identification:

    • Isolation and Characterization: The first step is to isolate the impurity using techniques like preparative HPLC or column chromatography. Once isolated, characterize its structure using NMR, mass spectrometry, and FT-IR.

    • Forced Degradation Studies: Conduct stress testing on the starting materials, intermediates, and final product under various conditions (acid, base, heat, light, oxidation) to see if the impurity can be intentionally generated. This can provide clues about its formation pathway.

  • Root Cause Analysis:

    • Reaction Pathway Analysis: Consider potential side reactions that could be favored under the scaled-up conditions. For pyrazole syntheses, this could include regioisomer formation or reactions with impurities in the starting materials.[3]

    • Process Parameter Review: Correlate the appearance of the impurity with any deviations in process parameters (e.g., temperature excursions, extended reaction times).

  • Control Strategy:

    • Process Optimization: Once the root cause is identified, modify the process parameters to minimize the formation of the impurity. This could involve lowering the reaction temperature, improving mixing, or changing the order of reagent addition.

    • Purge Strategy: If the impurity cannot be completely eliminated, develop a purification strategy (e.g., recrystallization, chromatography) to remove it to an acceptable level.

    • Specification Setting: Establish a specification for the impurity in the final product based on regulatory guidelines (e.g., ICH Q3A/B).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their scale-up considerations?

The synthesis of the pyrazolopyridine core often involves the construction of the pyrazole ring onto a pre-existing pyridine derivative or vice versa.[8] A common approach is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4]

  • Route A: From a Substituted Pyridine

    • Description: This route might involve the reaction of a suitably functionalized pyridine, such as a dihalopyridine or a pyridine with activating groups, with hydrazine or a substituted hydrazine.

    • Scale-up Considerations:

      • Regioselectivity: Ensuring the correct isomer is formed can be a challenge. Reaction conditions (solvent, temperature, base) must be tightly controlled.

      • Safety: Hydrazine is highly toxic and potentially explosive. Handling large quantities requires specialized equipment and stringent safety protocols.

  • Route B: From a Substituted Pyrazole

    • Description: This involves building the pyridine ring onto a pre-formed pyrazole. For example, a 5-aminopyrazole derivative can be reacted with a 1,3-dicarbonyl compound.

    • Scale-up Considerations:

      • Starting Material Availability: The availability of the substituted pyrazole starting material at a commercial scale and reasonable cost is a key factor.

      • Reaction Conditions: These reactions can sometimes require harsh conditions, such as high temperatures or strong acids/bases, which can pose challenges for standard reactor materials.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?

Identifying and controlling CPPs is fundamental to a successful and reproducible scale-up, as emphasized by regulatory bodies.[1][5] For a typical synthesis, these would include:

Parameter Justification Monitoring & Control
Temperature Directly impacts reaction rate, selectivity, and impurity formation. Exotherms are a major safety concern.Use calibrated temperature probes and a reactor with a reliable heating/cooling system.
Agitation Speed Affects mixing efficiency, mass transfer, and heat transfer.Define and maintain a specific RPM range. Use power-per-volume calculations for scaling.
Reagent Addition Rate Controls reaction kinetics and heat generation, especially for exothermic steps.Utilize calibrated dosing pumps for controlled addition.
Reaction Time Ensures complete conversion and can influence impurity levels if the product is unstable over time.Monitor reaction progress using in-process controls (e.g., HPLC, TLC).
pH/Base Equivalents Many cyclization reactions are base-catalyzed; precise control is crucial for rate and selectivity.Use in-situ pH probes or offline titration. Control the amount of base charged precisely.

Q3: What are the key safety considerations when handling pyrazole synthesis at scale?

Safety is paramount in any chemical synthesis, and scaling up introduces new risks.

  • Thermal Hazards: As mentioned, exothermic reactions can lead to thermal runaways if not properly controlled. A thorough understanding of the reaction's thermal profile from calorimetry studies is essential.

  • Reagent Hazards:

    • Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Use in a closed system with appropriate personal protective equipment (PPE) and have emergency procedures in place.

    • Pyrophoric Reagents: Some syntheses may use reagents like n-BuLi or Grignard reagents, which are pyrophoric. These require handling under an inert atmosphere and specialized training.

  • Process Safety Management (PSM):

    • Hazard and Operability Study (HAZOP): Conduct a formal HAZOP analysis to systematically identify potential hazards and operational issues.

    • Management of Change (MOC): Any deviation from the established process must go through a formal MOC procedure to assess its impact on safety and quality.

Q4: How do regulatory requirements impact the scale-up process?

Regulatory compliance is a non-negotiable aspect of pharmaceutical manufacturing.[2][5][9]

  • Good Manufacturing Practices (GMP): As you move towards producing material for clinical trials and commercial supply, all manufacturing activities must adhere to cGMP guidelines. This includes requirements for facility design, equipment qualification, process validation, and documentation.[5][9]

  • Impurity Control: Regulatory agencies like the FDA and EMA have strict guidelines (ICH Q3A/B) for the qualification and control of impurities in drug substances. Any new impurity identified during scale-up must be characterized and controlled.

  • Process Validation: The scaled-up process must be validated to demonstrate that it consistently produces a product of the required quality.[5] This typically involves the successful manufacturing of three consecutive batches.

Visualizing the Scale-Up Workflow

A clear understanding of the logical flow of a scale-up project is essential for success.

Scale_Up_Workflow cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) cluster_commercial Commercial Scale (tons) lab_dev Route Scouting & Optimization kilo_lab Kilo Lab Run lab_dev->kilo_lab Tech Transfer lab_ana Analytical Method Development lab_ana->kilo_lab thermal_safety Thermal & Safety Assessment (Calorimetry, HAZOP) kilo_lab->thermal_safety Data for Safety pilot_run Pilot Plant Batch thermal_safety->pilot_run Informs Process Design cpp_define Define Critical Process Parameters (CPPs) pilot_run->cpp_define Generates Data process_val Process Validation (3 Batches) cpp_define->process_val Defines Control Strategy commercial_mfg Commercial Manufacturing process_val->commercial_mfg Regulatory Approval

Caption: Logical workflow for scaling up a pharmaceutical intermediate.

This guide provides a framework for addressing the common challenges in the scale-up synthesis of this compound. By combining a deep understanding of the underlying chemical principles with a systematic and data-driven approach to process development, researchers can successfully navigate the transition from the laboratory to commercial production.

References

Validation & Comparative

A Comparative Guide to Pyrazolopyridine-Based Inhibitors: Spotlight on 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure." Its resemblance to the native purine core of ATP allows molecules built upon this framework to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1] This inherent characteristic has led to the development of numerous pyrazolopyridine-based inhibitors targeting a wide range of proteins implicated in diseases from cancer to neuroinflammation. Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings, with several isomeric forms, including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine, each offering unique structural and electronic properties for drug design.[2]

This guide provides a comparative analysis of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one against other notable pyrazolopyridine inhibitors. We will delve into their mechanisms of action, present supporting experimental data for their biological activities, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this versatile class of compounds.

The this compound Scaffold: A Focus on PDE4 and Cytochrome P450 Inhibition

The this compound core represents a distinct subset of the pyrazolopyridine family. While many of its isomeric cousins have been extensively developed as kinase inhibitors, this scaffold has shown significant promise in targeting other important enzyme classes, namely phosphodiesterases (PDEs) and cytochrome P450 (CYP450) enzymes.

Mechanism of Action and Therapeutic Potential

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in inflammatory pathways, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in modulating the activity of immune cells.[3] By inhibiting PDE4, intracellular cAMP levels increase, leading to a dampening of the inflammatory response. This mechanism makes PDE4 an attractive target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[3][4] Derivatives of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been identified as potent PDE4 inhibitors.[1][5]

Cytochrome P450 Inhibition: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[6][7] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies.[6] 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one has been noted for its ability to bind to the heme iron of CYP450 enzymes, suggesting its potential as an inhibitor of this enzyme family. While this can be a liability in drug development, selective CYP450 inhibition can also be harnessed for therapeutic benefit, for instance, to boost the systemic exposure of another drug.

Supporting Experimental Data

High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified potent PDE4 inhibitors based on the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold. A lead compound, 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, emerged from these studies, leading to the development of analogues with significantly improved potency.[1]

One notable analogue, CP-220,629, demonstrated an IC50 of 0.44 µM against human eosinophil PDE4 and showed efficacy in a guinea pig model of antigen-induced airway obstruction with an ED50 of 2.0 mg/kg (oral administration).[1] Furthermore, in a primate model of allergic asthma, CP-220,629 significantly reduced the influx of inflammatory cells into the lungs.[1] These findings underscore the therapeutic potential of this scaffold in treating inflammatory respiratory diseases.

A Comparative Look: Pyrazolopyridine Isomers as Kinase Inhibitors

In contrast to the PDE4 and CYP450-targeting profile of the this compound scaffold, other pyrazolopyridine isomers have been extensively explored as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.

Diverse Kinase Targets of Pyrazolopyridine Scaffolds

The versatility of the pyrazolopyridine core is evident in the wide range of kinases it has been shown to inhibit. Different isomeric forms and substitution patterns allow for the fine-tuning of selectivity and potency against specific kinase targets.

  • Pyrazolo[3,4-b]pyridines: This is one of the most extensively studied pyrazolopyridine isomers in kinase inhibitor design. Derivatives of this scaffold have shown potent inhibitory activity against a multitude of kinases, including:

    • CDK1/CDK2: A 1H-Pyrazolo[3,4-b]pyridine derivative, SQ-67563, was identified as a potent and selective inhibitor of CDK1 and CDK2, key regulators of the cell cycle. This compound demonstrated the ability to block cell cycle progression and induce apoptosis in cancer cells.[8]

    • TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. The most potent compound in this series exhibited an IC50 value of 0.2 nM.[9]

  • Pyrazolo[4,3-c]pyridines: This scaffold has also been utilized in the development of kinase inhibitors. For instance, derivatives have been investigated as inhibitors of carbonic anhydrases, demonstrating the diverse biological activities of this isomeric form.

  • Pyrazolo[1,5-a]pyridines: This isomer has been successfully employed in the design of inhibitors for various kinases and has also shown promise in targeting PDEs. Structure-activity relationship studies on pyrazolo[1,5-a]pyridine derivatives have led to the identification of potent and selective PDE4 inhibitors with anti-inflammatory activity.[10][11]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 values) of representative pyrazolopyridine-based inhibitors against their respective targets, highlighting the diverse therapeutic applications of this scaffold.

Compound ClassTarget EnzymeRepresentative CompoundIC50 (µM)Reference
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines PDE4CP-220,6290.44[1]
1H-Pyrazolo[3,4-b]pyridines CDK53,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile0.41[8]
1H-Pyrazolo[3,4-b]pyridines TBK1Compound 15y0.0002[9]
Pyrazolo[1,5-a]pyridines PDE4Compound 2aNot explicitly stated, but described as highly potent[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established methods for determining the in vitro potency of PDE4 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE4.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate by PDE4. In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is blocked. A binding agent that specifically binds to the product of the reaction (5'-AMP) is then added. The binding of the fluorescently labeled product to the larger binding agent results in a high fluorescence polarization (FP) signal. Conversely, in the presence of an effective inhibitor, less product is formed, leading to a low FP signal.

Materials:

  • Human recombinant PDE4 enzyme

  • FAM-cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)

  • Binding agent (e.g., IMAP™ beads)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound or reference inhibitor to the appropriate wells.

    • For positive control wells (no inhibition), add 5 µL of assay buffer with DMSO.

    • For negative control wells (no enzyme), add 10 µL of assay buffer with DMSO.

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 20 µL of the binding agent to all wells to stop the reaction and initiate the detection signal.

  • Final Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Measurement: Read the fluorescence polarization on a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against protein kinases.

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase transfers the gamma-phosphate from ATP to a substrate peptide. The amount of remaining ATP is then measured using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration. A lower light signal indicates higher kinase activity (more ATP consumed), while a higher light signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2, BSA, and DTT)

  • ATP

  • Test compounds and a reference inhibitor

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, followed by dilution in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted test compound or reference inhibitor to the appropriate wells.

    • For positive control wells (no inhibition), add 2.5 µL of assay buffer with DMSO.

    • For negative control wells (no enzyme), add 5 µL of assay buffer with DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in kinase assay buffer. Add 2.5 µL of this mix to all wells except the negative control wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the ATP detection reagent to all wells.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a luminometer.

Data Analysis:

  • Calculate the percent kinase activity for each compound concentration relative to the positive and negative controls.

  • Calculate the percent inhibition (100% - % activity).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates Inflammation Pro-inflammatory Response AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammation Anti-inflammatory Response PKA->AntiInflammation Leads to Inhibitor This compound (Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

General Workflow for In Vitro Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library step1 Step 1: Compound Preparation (Serial Dilutions) start->step1 step2 Step 2: Assay Plate Setup (Addition of Compounds & Enzyme) step1->step2 step3 Step 3: Reaction Initiation (Addition of Substrate) step2->step3 step4 Step 4: Incubation (Enzymatic Reaction) step3->step4 step5 Step 5: Signal Detection (Luminescence or Fluorescence Polarization) step4->step5 step6 Step 6: Data Analysis (Calculation of % Inhibition) step5->step6 step7 Step 7: Dose-Response Curve & IC50 Determination step6->step7 end End: Identification of Potent Inhibitors step7->end

Caption: A generalized workflow for in vitro screening of enzyme inhibitors.

Conclusion

The pyrazolopyridine scaffold is a testament to the power of privileged structures in drug discovery. Its various isomeric forms provide a rich chemical space for the development of potent and selective inhibitors against a wide array of therapeutic targets. While isomers like pyrazolo[3,4-b]pyridine have been extensively developed as kinase inhibitors for oncology, the this compound scaffold has demonstrated significant potential as a potent inhibitor of PDE4, with promising applications in the treatment of inflammatory diseases. The comparative analysis presented in this guide highlights the versatility of the pyrazolopyridine core and provides a foundation for the rational design and evaluation of novel inhibitors based on this remarkable heterocyclic system.

References

A Head-to-Head Comparison: The Pyrazolopyridinone Scaffold as a Direct c-MYC Inhibitor Versus Established Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Anti-Cancer Agent

Introduction: The Challenge of Targeting c-MYC and the Emergence of a Novel Pyrazolopyridinone Scaffold

The c-MYC oncogene is a master regulator of cellular proliferation, metabolism, and apoptosis, and its deregulation is implicated in a vast majority of human cancers.[1] For decades, c-MYC has been considered "undruggable" due to its intrinsically disordered protein structure, which lacks the well-defined binding pockets typically exploited by small molecule inhibitors.[1][2] This has led to a significant unmet need for effective therapeutic agents that can directly neutralize its oncogenic activity.

Recent advancements have led to the discovery of a novel dihydro pyrazolo pyridinone scaffold, exemplified by the molecule MY05, which has demonstrated the ability to selectively and directly engage intracellular c-MYC.[1][2] This guide provides a head-to-head comparison of this pyrazolopyridinone-based c-MYC inhibitor with other known therapeutic strategies aimed at mitigating c-MYC-driven tumorigenesis. We will delve into the mechanistic distinctions, present comparative experimental data, and provide detailed protocols for key validation assays.

Mechanism of Action: A Direct Approach to Disrupting the MYC-MAX Dimer

The oncogenic activity of c-MYC is contingent upon its heterodimerization with its partner protein, MAX. The resulting MYC-MAX complex binds to E-box sequences in the genome, driving the transcription of genes involved in cell growth and proliferation. The pyrazolopyridinone compound, MY05, has been shown to directly interact with c-MYC, leading to a disruption of the critical MYC-MAX interaction.[1][2] This novel mechanism prevents the transcriptional activation of MYC target genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][2]

MYC_Inhibition_Pathway cluster_0 Normal MYC Function cluster_1 Inhibition by Pyrazolopyridinone (MY05) c-MYC c-MYC MYC_MAX_Dimer MYC-MAX Heterodimer c-MYC->MYC_MAX_Dimer Inactive_MYC Inactive c-MYC c-MYC->Inactive_MYC MAX MAX MAX->MYC_MAX_Dimer E-Box E-Box DNA Binding MYC_MAX_Dimer->E-Box Binds to Disrupted_Dimer Disrupted MYC-MAX Interaction MYC_MAX_Dimer->Disrupted_Dimer Transcription Target Gene Transcription E-Box->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation MY05 Pyrazolopyridinone (MY05) MY05->c-MYC Directly Binds Inactive_MYC->Disrupted_Dimer No_Transcription No Transcription Disrupted_Dimer->No_Transcription Apoptosis Apoptosis & Inhibition of Growth No_Transcription->Apoptosis

Figure 1: Mechanism of c-MYC inhibition by the pyrazolopyridinone scaffold.

Comparative Analysis: Pyrazolopyridinone vs. Other MYC-Targeting Strategies

The landscape of MYC-targeting therapeutics is diverse, with strategies ranging from direct inhibition to modulation of upstream and downstream effectors. The following table provides a comparative overview of the pyrazolopyridinone MY05 against other prominent approaches.

Therapeutic StrategyExample Compound(s)Mechanism of ActionAdvantagesDisadvantages
Direct MYC Inhibition (Pyrazolopyridinone) MY05Directly binds to c-MYC, disrupting MYC-MAX dimerization.[1][2]High specificity for c-MYC; potential for broad applicability across MYC-driven cancers."Undruggable" nature of MYC presents significant challenges in achieving high potency and bioavailability.[1]
BET Bromodomain Inhibition JQ1, OTX015Indirectly inhibits MYC transcription by displacing BRD4 from chromatin.Clinically validated mechanism; oral bioavailability.Broad effects on gene expression leading to potential off-target toxicities; resistance can emerge.
CDK9 Inhibition Flavopiridol, AlvocidibIndirectly inhibits MYC by blocking transcriptional elongation.Synergistic effects with other anti-cancer agents.Non-specific effects on transcription; potential for toxicity.
mTOR Inhibition Rapamycin, EverolimusIndirectly downregulates MYC protein stability and translation.Established clinical agents for various cancers.Incomplete inhibition of MYC; feedback activation of other oncogenic pathways.
HDAC Inhibition Vorinostat (SAHA)Can modulate MYC expression and activity through epigenetic mechanisms.Broad anti-cancer activity.Non-specific effects on gene expression; dose-limiting toxicities.

Experimental Data: A Head-to-Head Look at Performance

While direct comparative clinical data is not yet available, preclinical studies provide valuable insights into the potential of the pyrazolopyridinone scaffold.

ParameterPyrazolopyridinone (MY05)BET Inhibitor (JQ1)mTOR/HDAC Inhibitor (Compound 50)[3]
Target Engagement Direct binding to intracellular c-MYC.[1][2]Binds to bromodomains of BET proteins.Dual inhibition of mTOR and HDAC1.[3]
In Vitro Potency Inhibits proliferation in cancer cells.[2]Sub-micromolar IC50 in various cancer cell lines.mTOR IC50: 0.49 nM; HDAC1 IC50: 0.91 nM.[3]
In Vivo Efficacy Inhibits tumor growth in a mouse model.[1]Demonstrates tumor growth inhibition in various xenograft models.Significantly enhanced anti-proliferative activity compared to single-target inhibitors.[3]
Selectivity Selectively targets c-MYC in cells.[2]Binds to all BET family members.Dual-target inhibitor.[3]

Key Experimental Protocols for Evaluating MYC Inhibitors

To rigorously assess the efficacy and mechanism of novel MYC inhibitors like the pyrazolopyridinone scaffold, a series of well-defined experimental protocols are essential.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms direct binding of the compound to the target protein in a cellular context.

Protocol:

  • Culture cancer cells known to have high c-MYC expression (e.g., Burkitt's lymphoma lines like Ramos or Daudi).

  • Treat cells with the pyrazolopyridinone compound or vehicle control for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble c-MYC at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture (High c-MYC) Treatment 2. Compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Heating 4. Heat Shock Lysis->Heating Centrifugation 5. Centrifugation Heating->Centrifugation Western_Blot 6. Western Blot Analysis Centrifugation->Western_Blot Data_Analysis 7. Analyze Melting Curve Western_Blot->Data_Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

This assay determines if the compound disrupts the heterodimerization of c-MYC and MAX.

Protocol:

  • Treat c-MYC overexpressing cells with the inhibitor or vehicle.

  • Lyse the cells in a non-denaturing buffer.

  • Incubate the lysate with an antibody specific for c-MYC, coupled to magnetic or agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluate for the presence of MAX by Western blotting.

  • A reduction in the amount of co-precipitated MAX in the treated sample indicates disruption of the MYC-MAX interaction.

Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression

This assay measures the downstream effects of MYC inhibition on gene transcription.

Protocol:

  • Treat cancer cells with the pyrazolopyridinone compound over a time course.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific for known MYC target genes (e.g., CCND2, ODC1, NCL).

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

  • A dose- and time-dependent decrease in the expression of MYC target genes confirms functional inhibition.

Conclusion and Future Directions

The emergence of direct c-MYC inhibitors based on the pyrazolopyridinone scaffold represents a significant advancement in the pursuit of targeting this challenging oncoprotein.[1][2] Preclinical data suggests a promising profile of target engagement and anti-tumor activity. Head-to-head comparisons with indirect MYC inhibitors highlight the potential for improved specificity and a more direct mechanism of action.

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this novel class of compounds. Rigorous preclinical and clinical evaluation will be crucial to determine their ultimate therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of pyrazolopyridinone-based c-MYC inhibitors and other emerging cancer therapeutics.

References

A Researcher's Guide to Confirming the Biological Target of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-c]pyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of proteins. Its structural similarity to purines makes it a frequent inhabitant of ATP-binding sites, particularly within the kinome.[1][2][3] However, phenotypic screening hits bearing this core often present an immediate and critical challenge: identifying the specific biological target responsible for the observed cellular effect. This guide provides a comprehensive, multi-pronged strategy for the unambiguous identification and validation of the protein target(s) of novel compounds based on this scaffold. We will move beyond mere protocol recitation to explain the strategic rationale behind a tiered, self-validating experimental approach, ensuring that by the end of the workflow, you have a high-confidence, confirmed biological target.

The Strategic Framework: From Hypothesis Generation to Direct Confirmation

Target identification is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. Our approach is designed to efficiently narrow the field of potential targets and provide orthogonal validation at each stage. We will begin with broad, cell-based methods that honor the complexity of the intracellular environment and progressively move to direct, biophysical assays that confirm a physical interaction.

G cluster_0 Phase 1: In-Cell Target Engagement cluster_1 Phase 2: Target Capture & Identification cluster_2 Phase 3: Biophysical Validation a Cellular Thermal Shift Assay (CETSA) b Hypothesis: Target Stabilization a->b Indicates c Affinity Chromatography-Mass Spectrometry b->c Guides Bait Design d Hypothesis: Direct Binders c->d Identifies e Surface Plasmon Resonance (SPR) d->e Provides Purified Target f Confirmation: Kinetics & Affinity e->f Measures f->a Confirms In-Cell Relevance

Caption: A tiered workflow for target identification.

Phase 1: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before we attempt to pull a target out of the cell, we must first confirm that our compound engages a target within the intact cellular environment. CETSA is a powerful technique to demonstrate target engagement in a label-free manner.[4][5] The principle is elegant: the binding of a small molecule stabilizes its target protein against thermal denaturation.[6][7] This provides a direct, physiological readout of target binding.

Trustworthiness: A positive CETSA result is a strong indicator of intracellular target engagement. By comparing the melting curve of a potential target protein in the presence and absence of your compound, you can observe a characteristic thermal shift, a hallmark of a direct interaction.

Key Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat with your this compound compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[8] Include a non-heated control.

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).[8] Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.[5] Analyze the amount of the suspected target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Interpretation: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to higher temperatures in the presence of your compound indicates target stabilization.

Comparative Data: Expected CETSA Results
CompoundTarget ProteinVehicle Tagg (°C)Compound (10 µM) Tagg (°C)ΔTagg (°C)Interpretation
Test Compound Kinase X 52.158.6+6.5 Strong Target Engagement
Test Compound GPR119 48.548.7+0.2No Significant Engagement
Dasatinib BCR-ABL 54.361.2+6.9Positive Control Engagement
Vehicle (DMSO) Kinase X 52.252.20No Shift (Negative Control)

Tagg: Temperature of 50% aggregation.

Phase 2: Fishing for the Target - Affinity Chromatography-Mass Spectrometry

Expertise & Experience: With evidence of target engagement from CETSA, the next logical step is to identify the unknown protein. Affinity chromatography is a classic and robust method for this purpose.[9][10] The core principle involves immobilizing a version of your bioactive small molecule (the "bait") onto a solid support and using it to "fish" for its binding partners from a cell lysate.[11]

Trustworthiness: The key to a successful affinity chromatography experiment is in the design of the affinity probe and the stringency of the washes. A well-designed experiment will include a competition control, where the lysate is pre-incubated with an excess of the free, non-immobilized compound. True binding partners will be competed off the beads, while non-specific interactors will remain. Subsequent identification by mass spectrometry provides a list of high-confidence candidate targets.[12]

G start Cell Lysate incubation Incubation start->incubation probe Immobilized This compound (Bait) probe->incubation wash Wash Non-specific Proteins incubation->wash elution Elution of Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms end Candidate Target List ms->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Key Experimental Protocol: Affinity Pulldown & Proteomics
  • Probe Synthesis: Synthesize a derivative of your this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity. A photo-reactive group (e.g., benzophenone, diazirine) can also be incorporated to allow for covalent cross-linking upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[13][14][15]

  • Lysate Preparation: Prepare a native protein lysate from a large batch of cells. Ensure lysis conditions are gentle to maintain protein complexes.

  • Affinity Capture: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate. For the competition control, pre-incubate a separate aliquot of lysate with a 100-fold excess of the free, non-biotinylated parent compound before adding it to the beads.

  • Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove non-specifically bound proteins.[16]

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or, for a cleaner elution, by using a specific eluting agent like biotin.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the probe lane but are absent or significantly reduced in the competition control lane.[16] Identify the proteins in these bands using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the list of identified proteins against a database of common contaminants (e.g., the CRAPome database) to filter out false positives.[12] Prioritize proteins that are significantly enriched in the pulldown sample compared to the competition control.

Phase 3: Unambiguous Confirmation with Surface Plasmon Resonance (SPR)

Expertise & Experience: Having identified a high-confidence candidate from your affinity pulldown, the final step is to confirm the direct interaction and quantify its binding kinetics and affinity using a biophysical method. Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of biomolecular interactions.[9][17]

Trustworthiness: SPR provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[9] This allows for a precise characterization of the binding event. A low KD value (e.g., in the nanomolar range) is a strong confirmation of a high-affinity interaction. Comparing the binding of your compound to that of known inhibitors of the target protein adds another layer of validation.

Key Experimental Protocol: Small Molecule-Protein Interaction Analysis via SPR
  • Immobilization: Covalently immobilize the purified recombinant target protein (identified from Phase 2) onto a sensor chip surface.

  • Analyte Injection: Prepare a series of dilutions of your this compound compound in a suitable running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the mass of the compound binding to the immobilized protein and is measured in Resonance Units (RU). The resulting plot of RU versus time is called a sensorgram.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

  • Competition Assay (Alternative): If direct binding of the small molecule yields a weak signal, a competition assay can be performed.[18] Here, a known, larger ligand for the target is injected along with varying concentrations of your test compound. A decrease in the binding signal of the known ligand indicates that your compound is competing for the same binding site.

Comparative Data: Expected SPR Results
CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)Interpretation
Test Compound Kinase X 2.5 x 10⁵5.0 x 10⁻³20 High-affinity interaction confirmed.
Staurosporine Kinase X 8.0 x 10⁵4.0 x 10⁻³5 Positive control, potent binder.[4]
Inactive Analog Kinase X No BindingNo BindingN/ANegative control, validates specificity.
Dasatinib Kinase X 5.2 x 10⁵6.2 x 10⁻³12 Known inhibitor, comparative data.[19]

Comparing Alternatives and Understanding Polypharmacology

It is crucial to benchmark your compound against known molecules. The pyrazolopyridine scaffold is known to be present in inhibitors of various kinases and other targets like GPR119.[20][21]

  • For Kinase Targets: Compare your compound's binding affinity and cellular activity to broad-spectrum inhibitors like Staurosporine [3][22][23] and more selective clinical candidates like Dasatinib .[24][25] Understanding the "off-target" effects of compounds like Dasatinib can provide context for the potential polypharmacology of your own molecule.[19][26]

  • For GPCR Targets: If your phenotypic data suggests a role in metabolic pathways, consider comparing your compound to known GPR119 agonists. Several synthetic agonists for GPR119 have been developed, providing valuable chemical tools for comparison.[1][27][28]

By systematically applying this multi-tiered approach, from in-cell target engagement to direct biophysical validation, researchers can move with confidence from a phenotypic hit to a confirmed, high-value biological target for their this compound compound, paving the way for successful downstream drug development.

References

The Selectivity Profile of Pyrazolopyridinone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridinone Scaffold in Kinase Inhibitor Discovery

The 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine core of ATP.[1][2] This mimicry allows compounds based on this heterocycle to competitively bind to the ATP-binding site of a wide array of protein kinases, making it a fertile ground for the development of targeted therapies.[2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of selective kinase inhibitors is a cornerstone of modern drug discovery.[6][7]

This guide provides an in-depth technical comparison of the selectivity of a representative pyrazolopyridinone-based inhibitor against a panel of kinases. Due to the limited availability of a comprehensive public kinome scan for the parent this compound, this guide will utilize a composite approach, drawing upon published data for closely related pyrazolopyridine derivatives to illustrate the selectivity profile and comparative performance. We will focus on key kinase families where this scaffold has shown significant activity, such as the PIM and CDK families, and provide a framework for interpreting selectivity data in the context of drug development.

Understanding Kinase Selectivity: The "Why" and "How"

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic window and potential off-target effects. While high potency against the intended target is desirable, broad-spectrum activity against numerous kinases can lead to toxicity. Conversely, in some oncological contexts, multi-kinase inhibition can be advantageous.[3] Therefore, a thorough understanding of a compound's kinome-wide interactions is paramount.

The gold standard for determining kinase selectivity is a comprehensive screen against a large panel of kinases, often referred to as a "kinome scan". These services, offered by companies like Eurofins Discovery (KINOMEscan™), Reaction Biology, and others, typically utilize high-throughput binding or activity assays to quantify the interaction of a compound with hundreds of human kinases.[8][9][10][11]

Below is a generalized workflow for assessing kinase inhibitor selectivity:

G cluster_0 Compound Synthesis & QC cluster_1 Primary Assay cluster_2 Potency Determination cluster_3 Selectivity Profiling cluster_4 Hit Validation a Synthesis of this compound derivative b Single-Dose Screen (e.g., 1 µM) against primary target (e.g., PIM-1) a->b Initial activity check c IC50 Determination against primary target b->c If active d Kinome Panel Screen (e.g., scanMAX, 468 kinases) at a fixed concentration (e.g., 10 µM) c->d Confirm potency e IC50 Determination for significant off-target hits d->e Identify off-targets

Figure 1: Generalized workflow for kinase inhibitor selectivity profiling.

Comparative Selectivity Analysis: Pyrazolopyridinones vs. Other Kinase Inhibitors

To provide a practical comparison, we will examine the selectivity of pyrazolopyridinone derivatives within two well-studied kinase families: PIM kinases and Cyclin-Dependent Kinases (CDKs).

Case Study 1: PIM Kinase Inhibition

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers.[12][13] Several pan-PIM kinase inhibitors are in clinical development.[7][14][15][16]

Table 1: Comparative Biochemical Potency of PIM Kinase Inhibitors

CompoundScaffoldPIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiReference
Representative Pyrazolopyridine 1H-Pyrazolo[3,4-c]pyridine~150 nM (IC50)~20 nM (IC50)Not widely reported[17]
AZD1208 Imidazopyridazine0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)[17]
SGI-1776 Pyridofuropyrimidine7 nM (IC50)363 nM (IC50)69 nM (IC50)[18]
PIM447 (LGH447) Pteridinone6 pM (Ki)18 pM (Ki)9 pM (Ki)[17]

Note: IC50 and Ki values are assay-dependent and should be compared with caution. Data for the representative pyrazolopyridine is based on published information for derivatives like SMI-16a.

From this comparison, it is evident that while the pyrazolopyridine scaffold demonstrates potent PIM kinase inhibition, other chemical classes, such as that of PIM447, have achieved picomolar potency.[17] The selectivity within the PIM family also varies, with some compounds showing a preference for certain isoforms.

The PIM-1 signaling pathway is a central hub for cytokine-mediated cell survival signals.

PIM1_Pathway cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT3/5 jak->stat Phosphorylation pim1 PIM-1 stat->pim1 Transcriptional Activation bad Bad pim1->bad Phosphorylation (Inhibition) nfkb NF-κB pim1->nfkb Activation bcl2 Bcl-2/Bcl-xL bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition proliferation Cell Proliferation nfkb->proliferation Transcriptional Activation

Figure 2: Simplified PIM-1 signaling pathway.
Case Study 2: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[5][19] Its overexpression is implicated in several cancers, making it an attractive therapeutic target.[20] However, achieving selectivity for CDK2 over other highly homologous CDKs, such as CDK1, is a significant challenge.[6][21]

Table 2: Comparative Potency and Selectivity of CDK2 Inhibitors

CompoundScaffoldCDK2/cyclin A IC50CDK1/cyclin B IC50Selectivity (CDK1/CDK2)Reference
Representative Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine~570 nM>10,000 nM>17Based on related structures
PF-07104091 Tertiary Amide1.1 nM20 nM~18-fold[13]
BLU-222 Not disclosedPotent and selectiveNot specifiedSelective
Dinaciclib Pyridopyrimidine1 nM1 nM1-fold[21]

Note: Data for the representative pyrazolopyridine is an estimation based on the general selectivity profile of this class. Specific derivatives can achieve higher potency and selectivity.

This comparison highlights the challenge of achieving CDK2 selectivity. While some pyrazolopyridine derivatives show a preference for CDK2, other scaffolds have been engineered for greater potency and selectivity.[13] Dinaciclib, for example, is a potent but non-selective CDK inhibitor, whereas PF-07104091 demonstrates good selectivity for CDK2 over CDK1.[13][21]

CDK2's role in the cell cycle is tightly regulated and crucial for DNA replication.

CDK2_Pathway mitogens Mitogenic Signals cyclinD_CDK46 Cyclin D / CDK4/6 mitogens->cyclinD_CDK46 Activation rb pRb cyclinD_CDK46->rb Phosphorylation (Inhibition) e2f E2F rb->e2f Inhibition cyclinE Cyclin E e2f->cyclinE Transcriptional Activation s_phase S-Phase Entry e2f->s_phase Drives cdk2_cyclinE CDK2 / Cyclin E cyclinE->cdk2_cyclinE Binding and Activation cdk2_cyclinE->rb Further Phosphorylation

Figure 3: Simplified CDK2 signaling pathway in G1/S transition.

Experimental Methodologies for Kinase Profiling

The data presented in this guide is generated using robust and validated biochemical assays. Below are step-by-step protocols for three commonly used kinase assay platforms.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][12]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., the this compound derivative).

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the kinase activity.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay (Promega)

The Kinase-Glo® Assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[20]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Perform the kinase reaction in a multiwell plate with the kinase, substrate, ATP, and test compound.

    • Incubate under the appropriate conditions for the specific kinase.

  • Signal Generation:

    • Add an equal volume of Kinase-Glo® Reagent to the completed kinase reaction. This reagent contains a thermostable luciferase and luciferin.

    • The luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

Protocol 3: Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

The Z'-LYTE™ assay is a fluorescence-based method that uses a FRET peptide substrate.

Step-by-Step Methodology:

  • Kinase Reaction:

    • The kinase phosphorylates a FRET peptide substrate, which has a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.

  • Development Reaction:

    • A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide.

  • FRET Signal Detection:

    • Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the donor emission.

    • Phosphorylation protects the peptide from cleavage, maintaining the FRET signal.

  • Data Analysis:

    • The ratio of donor to acceptor emission is calculated. A high ratio indicates kinase inhibition.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and potent class of kinase inhibitors. As demonstrated through the comparative analysis of PIM and CDK inhibitors, these compounds can be tailored to achieve varying degrees of potency and selectivity. The key to advancing these molecules into clinical candidates lies in a thorough understanding of their kinome-wide interaction profile.

For researchers and drug developers working with this scaffold, the following are crucial considerations:

  • Comprehensive Profiling: Early and comprehensive kinase panel screening is essential to identify both on-target and potential off-target activities.

  • Structure-Activity Relationship (SAR) for Selectivity: The SAR for selectivity can be distinct from the SAR for potency. Subtle modifications to the pyrazolopyridinone core can significantly alter the selectivity profile.

  • Context-Dependent Selectivity: The desired selectivity profile is context-dependent. For some indications, a highly selective inhibitor is preferred to minimize toxicity, while for others, a multi-kinase inhibitor may offer a more robust therapeutic effect.

The continued exploration of the chemical space around the pyrazolopyridinone core, coupled with advanced screening technologies, will undoubtedly lead to the development of novel and effective kinase inhibitors for a range of diseases.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: The Case of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the rigorous, peer-reviewed validation of a novel compound's mechanism of action is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technically focused framework for elucidating and confirming the mechanism of action of a hypothetical novel kinase inhibitor, 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one. While the specific biological target of this compound is yet to be publicly established, its pyrazolopyridine core is a common scaffold in many potent kinase inhibitors.[1][2][3] This guide will therefore proceed with the hypothesis that this compound is a kinase inhibitor and will detail a comprehensive strategy for its validation, comparing its performance with established, well-characterized kinase inhibitors.

The principles and protocols outlined herein are designed to be broadly applicable, providing a robust template for the investigation of other novel small molecules. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system.

Initial Target Identification and Validation: Is it Really a Kinase Inhibitor?

The first crucial step is to identify the putative kinase target(s) of this compound. A broad-based initial screening approach is often the most effective.

A kinome-wide binding assay, such as the KINOMEscan™, is an excellent starting point. This competition binding assay quantitatively measures the interaction of a compound against a large panel of kinases (typically over 400). This will not only identify the primary target(s) but also provide an initial assessment of selectivity.

Following identification of high-affinity targets from the kinome scan, direct enzymatic assays are essential to confirm that binding translates to functional inhibition.[4] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for measuring the activity of a specific kinase in the presence of an inhibitor.[5] This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]

Table 1: Hypothetical Kinase Profiling Data for this compound

Kinase TargetBinding Affinity (Kd, nM)IC50 (nM) - ADP-Glo™
Target Kinase A 15 25
Kinase B250450
Kinase C>10,000>10,000
Kinase D80150
Kinase E1,2002,500
Confirming Target Engagement in a Cellular Context

Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step.[6][7] Several powerful techniques can be employed for this purpose.

CETSA® is a biophysical method that assesses drug-target interaction in intact cells.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain in solution.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures for 3 minutes to denature and precipitate proteins.[11]

  • Cell Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[11]

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or an AlphaLISA® assay.[11][12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based assay that quantitatively measures compound binding at specific kinase targets in live cells.[13] This technology uses Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a test compound.[13][14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and varying concentrations of this compound.

  • Signal Detection: Measure the BRET signal using a plate reader. A decrease in the BRET signal indicates that the compound is binding to the target kinase and displacing the tracer.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Diagram 1: Experimental Workflow for Validating Kinase Target Engagement

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Pathway Analysis A Kinome-Wide Binding Assay (e.g., KINOMEscan™) B In Vitro Kinase Activity Assay (e.g., ADP-Glo™) A->B Identify Putative Targets C Cellular Thermal Shift Assay (CETSA®) B->C Confirm Cellular Binding D NanoBRET™ Target Engagement Assay B->D Quantify Cellular Affinity E Western Blot for Phospho-Substrates C->E Validate Functional Consequence D->E

Caption: Workflow for validating the mechanism of action of a novel kinase inhibitor.

Assessing Downstream Signaling and Cellular Effects

Confirming that target engagement leads to the expected modulation of downstream signaling pathways provides crucial evidence for the proposed mechanism of action.

Western blotting is a fundamental technique for detecting changes in protein phosphorylation states.[15][16] By examining the phosphorylation of known substrates of the target kinase, one can directly assess the inhibitory effect of the compound in a cellular context.[17][18][19]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding.[16] Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.[15]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Comparison of this compound with a Known Kinase Inhibitor

AssayThis compoundReference Inhibitor (e.g., Staurosporine)
Target Kinase A IC50 (nM) 255
Cellular Target Engagement (CETSA® Shift, °C) +5.2+7.8
NanoBRET™ IC50 (nM) 15050
Inhibition of Substrate Phosphorylation (EC50, nM) 20075
Biophysical Characterization of the Drug-Target Interaction

To gain a deeper understanding of the binding kinetics and thermodynamics of the interaction between this compound and its target kinase, biophysical methods such as Surface Plasmon Resonance (SPR) are invaluable.[20][21][22]

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand (the compound) and an analyte (the target protein).[23][24] This provides quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified target kinase onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff, and KD).

Diagram 2: Signaling Pathway Inhibition by this compound

G A Upstream Signal B Target Kinase A A->B C Downstream Substrate B->C D Cellular Response (e.g., Proliferation, Survival) C->D E This compound E->B

Caption: Proposed inhibition of a signaling pathway by this compound.

Conclusion

The validation of a novel compound's mechanism of action requires a multi-faceted and rigorous experimental approach. By combining in vitro biochemical assays, cellular target engagement studies, analysis of downstream signaling events, and biophysical characterization, researchers can build a comprehensive and compelling case for the proposed mechanism. The methodologies outlined in this guide for the hypothetical kinase inhibitor this compound provide a robust framework that can be adapted for the characterization of a wide range of small molecule drug candidates. This systematic approach ensures the generation of high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management.

In the fast-paced environment of drug discovery and development, the integrity of our research is paramount. This extends beyond the generation of reliable data to encompass the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, grounded in the known hazards of related pyrazole and pyridine derivatives, is essential. This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment, aligning with the highest standards of laboratory practice.

Core Principle: Treat as Hazardous Waste

Given the structural alerts within the this compound molecule, including the pyrazole and pyridine rings, it is prudent to handle this compound as a hazardous substance. Data from analogous compounds suggest potential for acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for skin and eye irritation. Therefore, under no circumstances should this compound or its residues be disposed of in regular trash or down the drain.[1][2]

Immediate Safety and Handling

Before beginning any work that will generate waste containing this compound, it is crucial to establish a clear and robust disposal plan.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable. When handling this compound in either pure form or in solution, the following PPE must be worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Safety goggles: Provide a complete seal around the eyes to protect against splashes.

  • Laboratory coat: A fully buttoned lab coat made of a suitable material to protect against chemical splashes.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

This protocol is divided into three key stages: Segregation and Collection, Containerization and Labeling, and Storage and Final Disposal.

Part 1: Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Solid Waste Collection:

    • Collect unused or contaminated solid this compound in a designated, sealable, and chemically compatible waste container.[4]

    • This includes contaminated personal protective equipment (e.g., gloves), weighing papers, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible liquid waste container.

    • The first rinse of any glassware that contained the compound must be collected as hazardous waste.[2]

  • Avoid Mixing Waste Streams: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions. While specific incompatibility data for this compound is not available, pyridine derivatives are known to be incompatible with strong oxidizing agents, acids, and bases.[3]

Part 2: Containerization and Labeling

Clear and accurate labeling is a critical component of safe waste management.

  • Select Appropriate Containers:

    • Use containers that are in good condition and have a secure, tight-fitting lid.

    • The container material must be compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste.

  • Labeling Requirements: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations (for liquid waste).

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

Part 3: Storage and Final Disposal
  • Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or incompatible materials.[1][4]

  • Secondary Containment: Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[2]

  • Arrange for Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal company.[4] Follow your institution's established procedures for requesting a hazardous waste pickup. The most common and recommended method for the disposal of such compounds is high-temperature incineration.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate any potential hazards.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS department immediately.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, as per your laboratory's safety protocols.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following flowchart outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate Waste Stream PPE->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store in Designated Area with Secondary Containment Container->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal Spill->EHS Large Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Container

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

Rationale for Treating as Hazardous Waste

The decision to classify this compound as hazardous waste is based on a conservative assessment of its structural components and the known hazards of similar molecules.

HazardRationale Rationale for Hazardous Waste Classification Compound This compound Structure Structural Features Compound->Structure Pyridine Pyridine Ring Structure->Pyridine Pyrazole Pyrazole Ring Structure->Pyrazole KnownHazards Known Hazards of Analogs Pyridine->KnownHazards Pyrazole->KnownHazards Toxicity Acute Toxicity (Oral, Dermal, Inhalation) KnownHazards->Toxicity Irritation Skin and Eye Irritation KnownHazards->Irritation Classification Conclusion: Treat as Hazardous Waste Toxicity->Classification Irritation->Classification

Caption: A diagram illustrating the logical basis for classifying this compound as hazardous waste.

A Note on Neutralization

While some nitrogen-containing heterocyclic compounds can be neutralized prior to disposal, this should not be attempted for this compound without a specific, validated protocol from your institution's EHS department.[1] Attempting to neutralize a chemical without a full understanding of its reactivity can lead to uncontrolled reactions, the generation of toxic fumes, or other dangerous situations.

By adhering to this comprehensive disposal guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice. The trust placed in us as scientists is built on a foundation of meticulous attention to detail, and this extends to the often-overlooked final step of our experimental workflows: the proper disposal of chemical waste.

References

Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one belongs to the pyrazolopyridine class of heterocyclic compounds. While toxicological data for this specific molecule is limited, data from analogous structures, such as 1H-Pyrazolo[3,4-c]pyridine, indicate a number of potential hazards.[1]

Primary Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][4][5]

Given these potential risks, all handling of this compound, particularly in its powdered form, must be conducted with appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical for mitigating the risks associated with handling powdered, potentially hazardous compounds. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves or neoprene gloves.[6]Provides protection against incidental skin contact. Nitrile offers good chemical resistance to a range of substances. Double-gloving is a best practice when handling potent compounds. Always inspect gloves for tears or holes before use.[2][5]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashes or aerosol generation.[6][7]Protects eyes from airborne powder and potential splashes during solution preparation. A face shield provides an additional layer of protection for the entire face.[7]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[6][7]Prevents contamination of personal clothing and skin. Flame-resistant material is a general laboratory best practice.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[5][8]Protects against inhalation of fine particles, which is a primary route of exposure for powdered chemicals.[5] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[6][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely incorporating this compound into your research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9] The container must be kept tightly closed.[3][4][10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Step-by-Step Handling and Weighing Protocol

All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4][11]

  • Preparation: Don all required PPE as outlined in Section 2.

  • Designated Area: Demarcate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Static Control: Use anti-static tools and equipment where possible to prevent the powder from dispersing due to static electricity.[4][10]

  • Weighing:

    • Use a dedicated set of spatulas and weigh boats.

    • Carefully open the container. Avoid creating airborne dust.

    • Gently transfer the desired amount of powder to a weigh boat.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the compound into your receiving vessel (e.g., a beaker or flask).

    • Add the solvent slowly to wet the powder and prevent it from becoming airborne.

    • Rinse the weigh boat with additional solvent to ensure a complete quantitative transfer.

  • Decontamination:

    • Wipe down the spatula and any surfaces with a damp cloth or towel.

    • Dispose of the bench paper, weigh boat, and cleaning materials as hazardous waste.[12]

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.[4][5]

Workflow for Handling Solid this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A Don all required PPE (Gloves, Goggles, Lab Coat) B Prepare designated area in fume hood A->B C Carefully open container B->C D Weigh powder using dedicated tools C->D E Close container tightly D->E F Transfer to vessel and add solvent D->F G Decontaminate tools and work surface E->G F->G H Dispose of all contaminated materials as hazardous waste G->H I Remove PPE and wash hands thoroughly H->I

Caption: Standard workflow for safely handling the solid compound.

Emergency and Disposal Plans

Accidents can happen despite the best precautions.[11] Being prepared is a critical component of laboratory safety.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Contain: For small spills within a fume hood, contain the powder using an inert absorbent material like vermiculite or sand.[11][12] Avoid sweeping dry powder.

  • Collect: Carefully scoop the absorbed material and spilled powder into a sealable, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

  • Report: Report all spills to your institution's Environmental Health and Safety (EHS) office.[11]

Spill Response Decision Tree

G Spill Spill Occurs InHood Is the spill contained within the fume hood? Spill->InHood SmallSpill Is the spill small and manageable? InHood->SmallSpill Yes Evacuate Alert others. Evacuate area. Call EHS. InHood->Evacuate No SmallSpill->Evacuate No Contain Don appropriate PPE. Contain with inert absorbent. SmallSpill->Contain Yes Report Report incident to supervisor/EHS. Evacuate->Report Collect Collect material into hazardous waste container. Contain->Collect Decon Decontaminate spill area. Collect->Decon Decon->Report

Caption: Decision-making process for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[12]

  • Solid Waste: Collect excess solid compound, contaminated weigh boats, gloves, and bench paper in a dedicated, sealed, and clearly labeled hazardous waste container.[9][12]

  • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[9][12]

  • Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[11][12] Never pour chemical waste down the drain.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-c]pyridin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.